molecular formula C5H11NO B11762159 2-Amino-3-pentanone CAS No. 343925-95-1

2-Amino-3-pentanone

Cat. No.: B11762159
CAS No.: 343925-95-1
M. Wt: 101.15 g/mol
InChI Key: QFQPULHETHXBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-pentanone is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

343925-95-1

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-aminopentan-3-one

InChI

InChI=1S/C5H11NO/c1-3-5(7)4(2)6/h4H,3,6H2,1-2H3

InChI Key

QFQPULHETHXBCL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3-pentanone from Alanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-3-pentanone, a valuable chiral building block in organic synthesis, utilizing derivatives of the amino acid alanine (B10760859). The primary and most efficient pathway detailed herein involves a three-step sequence starting from commercially available N-(tert-butoxycarbonyl)-L-alanine (Boc-L-alanine). This method proceeds via the formation of a Weinreb-Nahm amide, followed by a Grignard reaction and subsequent deprotection. This approach is favored for its high yields and the prevention of over-addition, a common issue in the synthesis of ketones from carboxylic acid derivatives.[1]

Synthetic Strategy Overview

The synthesis of this compound from alanine derivatives is most effectively achieved through a three-step process:

  • Synthesis of N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide (Boc-L-alanine Weinreb Amide): The carboxylic acid of Boc-L-alanine is converted to the corresponding N-methoxy-N-methylamide, also known as a Weinreb amide. This intermediate is particularly stable and prevents the over-addition of the organometallic reagent in the subsequent step.

  • Grignard Reaction to form N-(tert-Butoxycarbonyl)-2-amino-3-pentanone: The Boc-L-alanine Weinreb amide is reacted with ethylmagnesium bromide. The Grignard reagent adds to the amide to form a stable chelated intermediate, which upon acidic workup, yields the desired N-protected aminoketone.

  • Deprotection to yield this compound: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to afford the final product, typically as a hydrochloride salt, which is more stable and easier to handle than the free amine.[2][3]

This overall synthetic pathway is depicted in the following workflow diagram:

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection Boc-L-alanine Boc-L-alanine Boc-L-alanine_Weinreb_amide N-Boc-L-alanine Weinreb Amide Boc-L-alanine->Boc-L-alanine_Weinreb_amide Coupling Agent, N,O-Dimethylhydroxylamine Hydrochloride N-Boc-2-amino-3-pentanone N-Boc-2-amino-3-pentanone Boc-L-alanine_Weinreb_amide->N-Boc-2-amino-3-pentanone Ethylmagnesium bromide (EtMgBr) This compound This compound (as HCl salt) N-Boc-2-amino-3-pentanone->this compound Acidic Conditions (e.g., HCl)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide (Boc-L-alanine Weinreb Amide)

This procedure involves the coupling of N-Boc-L-alanine with N,O-dimethylhydroxylamine hydrochloride. A common method for this transformation is the use of a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-Hydroxysuccinimide (NHS) or by converting the carboxylic acid to an acid chloride.

Materials:

  • N-Boc-L-alanine

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (B128534) (TEA) or N-methylmorpholine (NMM)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-L-alanine (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in dichloromethane and add triethylamine (1.2 eq) at 0 °C. Stir for 20 minutes.

  • Add the solution from step 3 to the reaction mixture from step 2 at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide as a colorless oil.

Reagent/ProductMolar Mass ( g/mol )Typical Scale (mmol)Typical Yield (%)
N-Boc-L-alanine189.2110-
N-Boc-L-alanine Weinreb Amide232.28-85-95
Step 2: Synthesis of N-(tert-Butoxycarbonyl)-2-amino-3-pentanone

The Weinreb amide is then reacted with an excess of ethylmagnesium bromide to form the N-protected aminoketone.

Materials:

  • N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide (1.5-2.0 eq) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(tert-Butoxycarbonyl)-2-amino-3-pentanone as a colorless oil or a white solid.

Reagent/ProductMolar Mass ( g/mol )Typical Scale (mmol)Typical Yield (%)
N-Boc-L-alanine Weinreb Amide232.285-
N-Boc-2-amino-3-pentanone201.27-70-85
Step 3: Deprotection of N-(tert-Butoxycarbonyl)-2-amino-3-pentanone

The final step is the removal of the Boc protecting group under acidic conditions to yield this compound hydrochloride.

Materials:

  • N-(tert-Butoxycarbonyl)-2-amino-3-pentanone

  • 4 M HCl in 1,4-dioxane (B91453) or a solution of HCl in diethyl ether or methanol

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve N-(tert-Butoxycarbonyl)-2-amino-3-pentanone (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Cool the solution to 0 °C.

  • Add an excess of 4 M HCl in 1,4-dioxane (or a saturated solution of HCl in diethyl ether/methanol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • The product, this compound hydrochloride, will often precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Wash the resulting solid with cold anhydrous diethyl ether and dry under vacuum to obtain the final product as a white or off-white solid.[3][4]

Reagent/ProductMolar Mass ( g/mol )Typical Scale (mmol)Typical Yield (%)
N-Boc-2-amino-3-pentanone201.273-
This compound HCl137.61->90

Reaction Mechanism: The Role of the Weinreb Amide

The success of this synthetic route hinges on the unique properties of the Weinreb-Nahm amide. During the Grignard reaction, the organomagnesium reagent adds to the carbonyl group of the amide to form a tetrahedral intermediate. This intermediate is stabilized by chelation of the magnesium atom between the carbonyl oxygen and the methoxy (B1213986) oxygen of the N-methoxy-N-methylamide group. This stable chelate prevents the collapse of the intermediate and the subsequent addition of a second equivalent of the Grignard reagent, which would lead to the formation of an alcohol byproduct. The desired ketone is only formed upon acidic workup.[1]

Caption: Mechanism of the Weinreb ketone synthesis.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundAppearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
N-Boc-L-alanine Weinreb Amide Colorless oil~1.3 (d, 3H), 1.45 (s, 9H), 3.2 (s, 3H), 3.7 (s, 3H), 4.5 (m, 1H), 5.0 (br s, 1H)~18.5, 28.3, 32.1, 49.0, 61.5, 79.8, 155.5, 174.0
N-Boc-2-amino-3-pentanone Colorless oil or white solid~1.0 (t, 3H), 1.2 (d, 3H), 1.4 (s, 9H), 2.5 (q, 2H), 4.3 (m, 1H), 5.1 (br d, 1H)~7.5, 18.0, 28.3, 36.0, 55.0, 80.0, 155.0, 212.0
This compound HCl White to off-white solid~1.1 (t, 3H), 1.4 (d, 3H), 2.7 (q, 2H), 4.2 (m, 1H), 8.5 (br s, 3H)~7.0, 16.0, 35.0, 53.0, 208.0

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound from N-Boc-L-alanine via the Weinreb amide intermediate is a reliable and high-yielding method suitable for laboratory-scale preparation. This guide provides detailed experimental protocols and expected outcomes to facilitate the work of researchers in organic synthesis and drug development. The use of the Weinreb amide strategy is key to the success of this synthesis, preventing the formation of undesired byproducts and ensuring a clean conversion to the target aminoketone. Careful execution of each step, particularly maintaining anhydrous conditions during the Grignard reaction, is crucial for achieving high yields and purity.

References

Spectroscopic Analysis of 2-Amino-3-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the chemical structure of 2-Amino-3-pentanone. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

This compound, with the chemical formula C₅H₁₁NO, has a molecular weight of approximately 101.15 g/mol .[1][2] Its structure incorporates a ketone functional group and a primary amine, which dictate its characteristic spectroscopic features.

Structure:

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 4.0Quartet1HCH-NH₂
~2.4 - 2.6Quartet2HC(=O)-CH₂
~1.5 - 2.0Singlet (broad)2HNH₂
~1.2 - 1.4Doublet3HCH-CH₃
~1.0 - 1.2Triplet3HCH₂-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~210 - 215C=O (Ketone)
~55 - 60CH-NH₂
~35 - 40C(=O)-CH₂
~15 - 20CH-CH₃
~8 - 12CH₂-CH₃
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3400 - 3200Medium, BroadN-HStretch (Amine)
2975 - 2850StrongC-HStretch (Alkyl)
~1715StrongC=OStretch (Ketone)
~1600MediumN-HBend (Amine)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
101[M]⁺ (Molecular Ion)
86[M - CH₃]⁺
72[M - C₂H₅]⁺
58[CH₃-CH=NH₂]⁺
44[CH(NH₂)=CH₂]⁺

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable field. The magnetic field is then "shimmed" to optimize its homogeneity, which ensures sharp spectral lines.[3]

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid): If this compound is in a liquid state, a thin film can be prepared by placing a single drop of the sample between two salt plates (e.g., NaCl or KBr).[3][4] The plates are then gently pressed together to form a uniform thin film.

  • Instrument Setup: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.[3]

  • Background Spectrum: A background spectrum of the empty salt plates is recorded. This will be subtracted from the sample spectrum to remove any signals from the plates and the atmosphere.

  • Data Acquisition: Place the prepared salt plates in the sample holder of the IR spectrometer. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-adding 16 to 32 scans is common practice to enhance the signal-to-noise ratio.[3]

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates an electrical signal proportional to the number of ions at each m/z value.

  • Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Introduce into Spectrometer Inlet Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Generate Mass Spectrum (Abundance vs. m/z) MS_Acq->MS_Proc NMR_Data NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR_Proc->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Proc->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Proc->MS_Data Final_Structure Structural Elucidation of This compound NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

References

Chemical properties and reactivity of 2-Amino-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Amino-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound (CAS No: 343925-95-1). The document is intended for a technical audience and summarizes key data, outlines experimental protocols, and illustrates important chemical principles.

Introduction

This compound is a bifunctional organic molecule containing both a primary amine and a ketone.[1] This α-amino ketone structure is a valuable synthon in organic chemistry, serving as a building block for more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of two reactive functional groups in close proximity imparts a unique chemical character to the molecule, allowing for a diverse range of chemical transformations. This guide will delve into its known properties and predictable reactivity based on its structure.

Chemical and Physical Properties

Identification
IdentifierValue
IUPAC Name 2-aminopentan-3-one[2]
CAS Number 343925-95-1[1][2][3]
Molecular Formula C₅H₁₁NO[1][2][3]
Molecular Weight 101.15 g/mol [2][3][4]
Canonical SMILES CCC(=O)C(C)N[2][3]
InChI InChI=1S/C5H11NO/c1-3-5(7)4(2)6/h4H,3,6H2,1-2H3[1][2][3]
InChIKey QFQPULHETHXBCL-UHFFFAOYSA-N[1][2][3]
Synonyms 2-amino-pentan-3-one, 3-Pentanone, 2-amino-[1][2][3]
Computed Physicochemical Properties
PropertyValueSource
XLogP3 -0.1[2][5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 2[5]
Exact Mass 101.084063974 Da[2][5]
Complexity 70.5[5]
Topological Polar Surface Area 43.1 Ų[2]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by its two functional groups: the nucleophilic amino group and the electrophilic carbonyl carbon. This duality allows it to act as a versatile intermediate in synthesis.

Reactions at the Amino Group

The primary amine is a potent nucleophile and a weak base. It readily undergoes reactions typical of primary amines:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes or ketones (other than itself) to form imines.

Reactions at the Ketone Group

The carbonyl group is susceptible to nucleophilic attack at the carbon atom. Key reactions include:

  • Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) will yield the corresponding amino alcohol, 2-amino-3-pentanol.

  • Nucleophilic Addition: Addition of Grignard reagents or organolithium compounds to form tertiary alcohols.

  • Reductive Amination: The ketone can react with another amine in the presence of a reducing agent to form a new amine.

  • Enolate Formation: The α-hydrogens (on C2 and C4) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions like aldol (B89426) condensations or alkylations.

The interplay between the two functional groups can also lead to intramolecular reactions or the formation of heterocyclic compounds under specific conditions.

Reactivity General Reactivity of this compound cluster_0 Reactions at Amino Group (Nucleophilic) cluster_1 Reactions at Ketone Group (Electrophilic Carbonyl) amine_reactions Primary Amine - N-Acylation - N-Alkylation - Schiff Base Formation ketone_reactions Ketone - Reduction to Alcohol - Nucleophilic Addition - Reductive Amination - Enolate Formation main This compound main->amine_reactions Acts as Nucleophile main->ketone_reactions Electrophilic Site Synthesis_Workflow start Start: 3-Pentanone & NH4Cl in MeOH reaction Add Oxidant (e.g., MnO2) Stir at RT for 24-48h start->reaction filtration Filter through Celite to remove solids reaction->filtration concentration1 Concentrate filtrate (Rotary Evaporation) filtration->concentration1 extraction Aqueous Workup (Et2O, NaHCO3, Brine) concentration1->extraction drying Dry organic layer (MgSO4) Filter extraction->drying concentration2 Concentrate to yield crude free base drying->concentration2 purification Purification Option: Column Chromatography concentration2->purification salt_formation Salt Formation: Dissolve in Et2O, Add HCl/Et2O concentration2->salt_formation end_product Final Product: This compound HCl salt_formation->end_product

References

2-Amino-3-pentanone CAS number 343925-95-1 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 343925-95-1

Molecular Formula: C₅H₁₁NO

Molecular Weight: 101.15 g/mol

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-Amino-3-pentanone, a bifunctional organic compound containing both an amino and a ketone group. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

Currently, there is a notable absence of experimentally determined physical property data for this compound in publicly accessible literature. While some computational predictions are available, they should be utilized with an understanding of their theoretical nature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless to pale yellow liquid or solid[CymitQuimica]
Solubility Soluble in water and various organic solvents[CymitQuimica]
Boiling Point 144.7 ± 23.0 °C (Predicted)[ChemicalBook]
Density 0.901 ± 0.06 g/cm³ (Predicted)[ChemicalBook]
Melting Point Not available-

Synthesis

General synthetic strategies for α-amino ketones often involve the amination of α-halo ketones or the oxidation of the corresponding amino alcohols. The bifunctional nature of this compound, with both a nucleophilic amino group and an electrophilic carbonyl group, makes it a versatile synthon for the preparation of more complex molecules.

Reactivity and Potential Applications

The presence of both an amino and a ketone functional group imparts a rich reactivity profile to this compound, making it a valuable intermediate in organic synthesis.[1] The amino group can act as a nucleophile or a base, while the ketone carbonyl is susceptible to nucleophilic attack. This dual reactivity allows for its participation in a variety of chemical transformations, including:

  • Nucleophilic additions to the carbonyl group.

  • Condensation reactions , such as imine and enamine formation.

  • As a building block for the synthesis of heterocyclic compounds.

Given its structural motifs, this compound is considered a potentially useful intermediate in the production of pharmaceuticals and agrochemicals.[1] The broader class of aminoketones is known to exhibit a wide range of biological activities, and derivatives of this compound could be explored for various therapeutic applications.

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. The general class of aminoketones has been investigated for various pharmacological properties, but direct studies on this particular compound are lacking.

Due to the absence of experimental data on biological activity and signaling pathways, the mandatory visualization requirements of this guide cannot be fulfilled at this time. Further research is required to elucidate the biological role and potential therapeutic applications of this compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been identified in the available literature. For researchers synthesizing this compound, standard analytical techniques will be necessary to confirm its identity and purity.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate, particularly in the fields of medicinal and agricultural chemistry. However, a significant gap exists in the publicly available experimental data for its physicochemical properties, a detailed and validated synthesis protocol, and any biological or pharmacological characterization. The information presented in this guide is based on the limited data currently available and highlights the need for further research to fully understand and exploit the potential of this molecule. Researchers are advised to consult the primary literature, where available, and to perform thorough analytical characterization of any synthesized material.

References

A Technical Guide to the Stereoselective Synthesis of 2-Amino-3-pentanone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established and emerging methodologies for the stereoselective synthesis of the enantiomers of 2-amino-3-pentanone, a valuable chiral building block in medicinal chemistry and drug development. This document provides a comprehensive overview of key synthetic strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution. Detailed experimental protocols, quantitative data from analogous transformations, and visual representations of workflows and mechanisms are presented to facilitate practical application in a research and development setting.

Introduction

Chiral α-amino ketones are pivotal structural motifs present in a wide array of natural products and pharmaceuticals. The precise stereochemical control during their synthesis is paramount, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. This compound, with its stereocenter at the α-carbon, is a key intermediate for the synthesis of more complex chiral molecules, including certain enzyme inhibitors and receptor modulators. This guide explores the primary strategies for obtaining enantiomerically pure (R)- and (S)-2-amino-3-pentanone.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a robust and well-established strategy for asymmetric synthesis.[1][2] This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. Oxazolidinones are a prominent class of chiral auxiliaries for the synthesis of α-amino acids and their derivatives.[1]

General Workflow

The general workflow for the synthesis of an enantiomer of this compound using a chiral auxiliary, such as an Evans oxazolidinone, involves the acylation of the auxiliary, followed by a diastereoselective enolate alkylation, and finally, the removal of the auxiliary.

G cluster_workflow Chiral Auxiliary Workflow A Chiral Auxiliary (e.g., (S)-4-benzyloxazolidinone) B Acylation with Propionyl Chloride A->B 1 C N-Propionyloxazolidinone B->C D Enolate Formation (e.g., LDA) C->D 2 E Diastereoselective Alkylation with N-protected aminomethylating agent D->E F Alkylated Adduct E->F G Auxiliary Cleavage (e.g., LiOH/H2O2) F->G 3 H Enantiomerically Enriched This compound G->H I Recovered Chiral Auxiliary G->I

A generalized workflow for the synthesis of this compound using a chiral auxiliary.
Experimental Protocol (Hypothetical, based on analogous reactions)

This protocol is based on the well-established Evans asymmetric alkylation methodology for the synthesis of α-substituted carbonyl compounds.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-propionyloxazolidinone.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C to form the lithium enolate.

  • In a separate flask, prepare a solution of a suitable N-protected aminomethylating agent (e.g., N-(iodomethyl)phthalimide) (1.2 eq) in anhydrous THF.

  • Add the solution of the aminomethylating agent to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 4 hours and then allow it to warm to -20 °C over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography to isolate the alkylated adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated adduct (1.0 eq) in a mixture of THF and water (4:1) at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (B78521) (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide with aqueous sodium sulfite (B76179) solution.

  • Separate the aqueous layer and extract it with dichloromethane (B109758) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2 with 1M HCl and then extract with ethyl acetate to isolate the N-protected this compound.

  • Deprotection of the amino group (e.g., using hydrazine (B178648) for a phthalimide (B116566) group) will yield the final product.

Quantitative Data (Expected, based on analogous systems)
StepProductExpected Yield (%)Expected Diastereomeric Excess (de%)
1N-Propionyloxazolidinone90-98N/A
2Alkylated Adduct85-95>95
3(S)-2-Amino-3-pentanone80-90 (after deprotection)>95 (ee%)

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Asymmetric Hydrogenation of an Enamine Precursor

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines and their derivatives. This can be achieved through the hydrogenation of a suitable prochiral enamine or imine precursor using a chiral transition metal catalyst.

G cluster_workflow Asymmetric Hydrogenation Workflow A 3-Pentanone B Condensation with Ammonia/Amine A->B C Prochiral Enamine/ Imine B->C D Asymmetric Hydrogenation (Chiral Ru or Rh catalyst, H2) C->D E Enantiomerically Enriched This compound D->E

Workflow for asymmetric hydrogenation to produce this compound.
Experimental Protocol (Hypothetical, based on analogous reactions)

This protocol is based on the asymmetric hydrogenation of enamines catalyzed by chiral ruthenium or rhodium complexes.

  • In a high-pressure autoclave, dissolve the prochiral enamine precursor of this compound (1.0 eq) in a degassed solvent such as methanol (B129727) or dichloromethane.

  • Add the chiral catalyst, for example, a [Ru(BINAP)Cl₂] complex (0.001-0.01 eq).

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

  • After the reaction is complete, carefully vent the autoclave and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain the enantiomerically enriched this compound.

Quantitative Data (Expected, based on analogous systems)
SubstrateCatalystSolventYield (%)Enantiomeric Excess (ee%)
N-aryl enamine of 3-pentanone[Rh(COD)(DuPhos)]BF₄Methanol>95>98
N-acetyl enamine of 3-pentanone[Ru(BINAP)Cl₂]Ethanol>90>95

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to differentiate between the two enantiomers of a racemic mixture.[3] One enantiomer is selectively transformed into a new product, which can then be easily separated from the unreacted enantiomer.

General Principle

In the case of racemic this compound, a lipase (B570770) could be used to selectively acylate one of the enantiomers, for instance.

G cluster_workflow Enzymatic Kinetic Resolution A Racemic This compound ((R)- and (S)-enantiomers) B Enzyme (e.g., Lipase) + Acyl Donor (e.g., Ethyl Acetate) A->B C (S)-2-Acetamido-3-pentanone B->C D (R)-2-Amino-3-pentanone (unreacted) B->D E Separation C->E F Hydrolysis C->F D->E G (S)-2-Amino-3-pentanone F->G

Principle of enzymatic kinetic resolution for this compound.
Experimental Protocol (Hypothetical, based on analogous reactions)

This protocol is based on lipase-catalyzed kinetic resolution of racemic amines.

  • To a solution of racemic this compound (1.0 eq) in an organic solvent (e.g., tert-butyl methyl ether), add an acyl donor such as ethyl acetate (1.5 eq).

  • Add the immobilized lipase (e.g., Candida antarctica lipase B, CAL-B) to the mixture.

  • Shake the reaction mixture at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted amine.

  • Filter off the immobilized enzyme (which can often be reused).

  • Separate the acylated product from the unreacted amine by extraction or column chromatography. For instance, the unreacted amine can be extracted into an acidic aqueous solution.

  • The acylated enantiomer can be deacylated (hydrolyzed) to obtain the other enantiomer of this compound in high purity.

Quantitative Data (Expected, based on analogous systems)
EnzymeAcyl DonorSolventConversion (%)ee (unreacted amine) (%)ee (acylated amine) (%)
CAL-BEthyl AcetateMTBE~50>99>99
Pseudomonas cepacia lipaseVinyl AcetateToluene~50>98>98

Conclusion

The stereoselective synthesis of this compound enantiomers can be effectively achieved through several strategic approaches. The choice of method will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the required level of enantiopurity.

  • Chiral auxiliary-based methods offer high stereoselectivity and predictability but are often less atom-economical due to the stoichiometric use of the auxiliary.

  • Asymmetric catalysis , particularly asymmetric hydrogenation, provides a highly efficient and atom-economical route to the desired enantiomers, although catalyst screening and optimization may be required.

  • Enzymatic kinetic resolution is an excellent choice for producing highly enantiopure materials, especially when a suitable enzyme with high selectivity is available. The mild reaction conditions are also a significant advantage.

Further research may focus on the development of novel and more efficient catalysts for the asymmetric synthesis of this compound and the exploration of a wider range of enzymes for its kinetic resolution. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of chiral pharmaceutical intermediates.

References

Quantum Chemical Blueprint for 2-Amino-3-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific, in-depth quantum chemical study on 2-Amino-3-pentanone is not available in the public domain. This technical guide has been constructed using established, best-practice methodologies for analogous small organic molecules containing amine and ketone functionalities. The presented data is hypothetical and serves as a representative example of the results that would be obtained from such a study.

Introduction

This compound is a small organic molecule of interest due to the presence of two key functional groups: a primary amine and a ketone. This bifunctionality imparts specific electronic and structural characteristics that are crucial for its reactivity and potential applications in fields such as pharmaceutical and materials science. Quantum chemical calculations provide a powerful, non-experimental avenue to elucidate the molecular properties of such compounds at the atomic level. This guide outlines a comprehensive computational workflow for the theoretical investigation of this compound, detailing the methodologies for conformational analysis, geometry optimization, vibrational spectroscopy, and electronic property prediction.

Computational Workflow

A typical quantum chemical investigation of a flexible molecule like this compound follows a structured workflow to ensure the identification of the most stable conformation and the accurate calculation of its properties.

G Computational Workflow for this compound A Initial Structure Generation B Conformational Analysis (e.g., Molecular Mechanics Scan) A->B C Identification of Low-Energy Conformers B->C D Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) C->D E Frequency Calculation & Vibrational Analysis D->E F Electronic Property Analysis (NBO, HOMO-LUMO) D->F G Data Interpretation & Reporting E->G F->G

Caption: A standardized workflow for the quantum chemical analysis of this compound.

Methodologies and Protocols

Conformational Analysis

Due to the presence of rotatable single bonds, this compound can exist in multiple conformations. Identifying the global minimum energy structure is critical for accurate property prediction.

  • Protocol:

    • An initial 3D structure of this compound is generated.

    • A systematic conformational search is performed by rotating the dihedral angles of the flexible bonds (e.g., C-C and C-N bonds).

    • A computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method, is used to perform an initial energy minimization of each conformer.

    • The lowest energy conformers are then selected for higher-level quantum chemical calculations.

Geometry Optimization

The geometries of the selected low-energy conformers are fully optimized to find the stationary points on the potential energy surface.

  • Protocol:

    • Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

    • A Pople-style basis set, such as 6-311++G(d,p), is employed. This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

    • The optimization is performed until the forces on each atom are close to zero and the geometry corresponds to an energy minimum.

Vibrational Frequency Calculation

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) spectrum.

  • Protocol:

    • The calculations are performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies in the output confirms that the structure is a true minimum.

    • The calculated vibrational frequencies can be compared with experimental IR spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

Electronic Property Analysis
  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule.[1] It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, which helps in understanding charge distribution and intramolecular interactions.[2]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[3] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Data Presentation

The quantitative data obtained from these calculations should be presented in a clear and structured format for easy interpretation and comparison.

Table 1: Representative Optimized Geometric Parameters for this compound (at B3LYP/6-311++G(d,p) level)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O1.215
C-N1.460
Cα-Cβ1.530
**Bond Angles (°) **O=C-Cα121.5
C-N-H109.8
Cα-C-C118.0
Dihedral Angles (°) H-N-Cα-C60.5

Table 2: Representative Calculated Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹) (Scaled)Intensity (km/mol)Vibrational Mode Assignment
345025.5N-H asymmetric stretch
336020.1N-H symmetric stretch
298045.3C-H stretch
1715150.2C=O stretch
162030.8N-H scissoring
145015.7C-H bend

Table 3: Representative Calculated Electronic Properties of this compound

PropertyValue (Hartree)Value (eV)
Energy of HOMO -0.235-6.39
Energy of LUMO 0.0451.22
HOMO-LUMO Gap 0.2807.61
Natural Charge on N -0.85 e
Natural Charge on O -0.65 e

Conclusion

The application of quantum chemical calculations, particularly DFT, provides a robust framework for the detailed investigation of this compound. The methodologies outlined in this guide, from conformational analysis to the calculation of electronic properties, enable a comprehensive understanding of its molecular structure, stability, and reactivity. The resulting data, when presented in a structured manner, can be invaluable for researchers in drug development and materials science, guiding further experimental studies and the rational design of new molecules.

References

2-Amino-3-pentanone: An Unexplored Frontier in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of 2-Amino-3-pentanone. Despite its clear chemical definition as an organic compound featuring both an amino and a ketone functional group, extensive searches have yielded no specific studies detailing its effects on biological systems.

This technical guide aims to address the current state of knowledge regarding this compound, highlighting the absence of data on its potential biological activities, signaling pathways, and associated experimental protocols. This document serves as a call to the research community to investigate the pharmacological and biochemical profile of this molecule.

Chemical Identity

This compound is a small organic molecule with the chemical formula C₅H₁₁NO.[1][2][3][4] Its structure consists of a five-carbon pentane (B18724) backbone with a ketone group at the third carbon and an amino group at the second carbon. This arrangement of functional groups suggests the potential for diverse chemical reactivity and biological interactions.

While information on its synthesis and basic chemical properties is available, the biological implications of this specific structure remain uninvestigated.[2][3]

The Void of Biological Data

A thorough search of scientific databases and literature repositories reveals a notable absence of studies focused on the biological effects of this compound. Consequently, there is no quantitative data to present regarding its potential efficacy, potency (e.g., IC50, EC50), or toxicity in any biological system.

The core requirements for a detailed technical guide, including tables of quantitative data and descriptions of experimental protocols, cannot be fulfilled due to this lack of primary research.

Inferences from Related Compounds: A Tentative Outlook

While no direct information exists for this compound, we can draw limited inferences from studies on structurally related compounds. It is crucial to emphasize that these are speculative and require experimental validation.

  • Pentanones: Research on other pentanone isomers, such as 2-pentanone and 3-pentanone (B124093), has explored their metabolic pathways and toxicological profiles. For instance, 3-pentanone has been studied in the context of inflammation, where its levels are altered due to changes in branched-chain keto acid catabolism.[5] 2-Pentanone has been shown to have low cytotoxicity in some studies and has been investigated for its potential to inhibit prostaglandin (B15479496) production in colon cancer cells.[6] However, the presence and position of the amino group in this compound would significantly alter its chemical properties and, therefore, its biological activity compared to these simple ketones.

  • Amino Ketones: The broader class of amino ketones encompasses a wide range of biologically active molecules. For example, various synthetic 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated anticancer activity.[7] Similarly, 2-aminoquinolines and 1-aminoisoquinolines have been investigated for their antimicrobial properties.[8] These examples highlight the potential for amino ketone scaffolds to serve as a basis for drug discovery.

Future Directions and a Call for Research

The absence of biological data for this compound represents a clear opportunity for scientific investigation. A systematic evaluation of its biological activities is warranted and could include:

  • Screening for Antimicrobial Activity: Assessing its efficacy against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity Profiling: Evaluating its cytotoxic and antiproliferative effects on various cancer cell lines.

  • Enzyme Inhibition Assays: Testing its ability to inhibit key enzymes involved in various disease pathways.

  • Receptor Binding Studies: Investigating its potential to interact with specific cellular receptors.

  • Toxicological Evaluation: Determining its safety profile in vitro and in vivo.

To facilitate such research, a logical starting point would be to establish a robust and scalable synthesis protocol for this compound. The following conceptual workflow outlines a potential path for future investigations.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Preclinical Development synthesis Chemical Synthesis of This compound purification Purification and Characterization synthesis->purification antimicrobial Antimicrobial Assays purification->antimicrobial anticancer Anticancer Screening purification->anticancer enzyme Enzyme Inhibition Assays purification->enzyme pathway Signaling Pathway Analysis antimicrobial->pathway anticancer->pathway enzyme->pathway binding Target Identification and Binding Studies pathway->binding in_vivo In Vivo Efficacy and Toxicity binding->in_vivo adme ADME/Tox Profiling in_vivo->adme

References

An In-depth Technical Guide to the Thermochemical Data of 2-Amino-3-pentanone: Methodology and Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-pentanone, an α-amino ketone, represents a class of organic compounds with significant potential in synthetic and medicinal chemistry.[1] The arrangement of a carbonyl group adjacent to an amino group imparts unique reactivity, making these molecules valuable precursors for a variety of biologically active compounds and heterocyclic structures.[2][3][4] A thorough understanding of the thermochemical properties of this compound, such as its enthalpy of formation, entropy, and heat capacity, is crucial for optimizing its synthesis, predicting its stability, and understanding its reactivity in biological and chemical systems. In drug development, thermodynamic parameters are critical for characterizing the binding of a ligand to its target, with enthalpy and entropy providing insights into the nature of the binding forces.[5][6][7][8]

Experimental Methodologies for Determining Thermochemical Data

The determination of thermochemical properties of organic compounds relies on a suite of analytical techniques. For a compound like this compound, the following experimental methods would be essential.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is widely used in the pharmaceutical industry to characterize drug substances, study polymorphism, and assess purity and stability.[11][12][13]

Key Parameters Obtained from DSC:

ParameterDescriptionRelevance to this compound
Melting Point (T_m) The temperature at which a substance transitions from a solid to a liquid phase.A fundamental physical property, indicative of purity.
Enthalpy of Fusion (ΔH_fus) The amount of energy required to melt a solid at its melting point.Provides insight into the strength of the crystal lattice.
Heat Capacity (C_p) The amount of heat required to raise the temperature of a substance by one degree.A key thermodynamic property for heat transfer calculations and theoretical modeling.
Glass Transition Temperature (T_g) The temperature at which an amorphous solid transitions from a rigid to a more rubbery state.Important for characterizing amorphous forms of the compound.
Polymorphism The ability of a solid material to exist in more than one form or crystal structure.Different polymorphs can have different stabilities and bioavailabilities. DSC can detect and quantify these forms.[10]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 5-20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

  • Data Acquisition: The DSC instrument heats or cools the sample and reference pans, and the differential heat flow is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the temperatures and enthalpies of transitions. The heat capacity can also be determined by modulating the temperature program.

experimental_workflow cluster_dsc Differential Scanning Calorimetry (DSC) dsc_prep Sample Preparation (1-5 mg in pan) dsc_run DSC Analysis (Controlled heating/cooling) dsc_prep->dsc_run dsc_data Thermogram (Heat flow vs. Temp) dsc_run->dsc_data dsc_results Melting Point, Enthalpy of Fusion, Heat Capacity dsc_data->dsc_results

Workflow for Differential Scanning Calorimetry.
Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][15] It is particularly useful for determining the thermal stability and composition of materials.[12][16][17]

Key Parameters Obtained from TGA:

ParameterDescriptionRelevance to this compound
Decomposition Temperature (T_d) The temperature at which the compound begins to chemically degrade.A measure of the thermal stability of the molecule.
Residual Mass The mass of the sample remaining at the end of the experiment.Can provide information about the composition, such as ash content.
Volatile Content The mass loss associated with the evaporation of volatile components like water or solvents.Important for determining the purity and hydration state of the sample.[15]

Experimental Protocol for TGA Analysis:

  • Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrument Setup: The pan is placed in the TGA furnace. The desired temperature program (e.g., heating from room temperature to 600 °C at 10 °C/min) and atmosphere (e.g., nitrogen or air) are set.

  • Data Acquisition: The instrument continuously records the sample's mass as the temperature is increased.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the percentage of mass loss at different stages.

experimental_workflow_tga cluster_tga Thermogravimetric Analysis (TGA) tga_prep Sample Preparation (5-10 mg in pan) tga_run TGA Analysis (Controlled heating) tga_prep->tga_run tga_data TGA Curve (Mass vs. Temp) tga_run->tga_data tga_results Decomposition Temperature, Volatile Content tga_data->tga_results

Workflow for Thermogravimetric Analysis.
Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance.[18] From this, the standard enthalpy of formation can be calculated, which is a fundamental thermochemical property.

Key Parameter Obtained from Bomb Calorimetry:

ParameterDescriptionRelevance to this compound
Enthalpy of Combustion (ΔH_c) The heat released when a substance undergoes complete combustion with oxygen at constant volume.Used to calculate the standard enthalpy of formation (ΔH_f°).

Experimental Protocol for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."[19] A fuse wire is connected to electrodes and placed in contact with the sample.[20][21]

  • Bomb Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to about 25-30 atm.[20][22]

  • Calorimeter Setup: The bomb is placed in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing the temperature to rise.

  • Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

  • Calculation: The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter (determined by calibrating with a standard like benzoic acid), and corrections for the fuse wire and the formation of nitric acid from the nitrogen in the sample and air.[18]

Computational Methodologies for Thermochemical Data

In the absence of experimental data, or to complement it, computational quantum chemistry provides a powerful means of predicting thermochemical properties. High-accuracy composite methods are particularly well-suited for this purpose.

Gaussian-n (G3) and Complete Basis Set (CBS-QB3) Theories

G3 and CBS-QB3 are composite theoretical methods that approximate high-level electronic structure calculations through a series of lower-level calculations.[23] They are designed to yield accurate thermochemical data for a wide range of molecules.[24][25][26]

Key Parameters Obtained from Computational Methods:

ParameterDescriptionRelevance to this compound
Electronic Energy (E_elec) The total energy of the molecule at 0 Kelvin, excluding nuclear motion.The fundamental quantity from which other thermochemical properties are derived.
Zero-Point Vibrational Energy (ZPVE) The vibrational energy of the molecule at 0 Kelvin.A quantum mechanical correction to the electronic energy.
Enthalpy of Formation (ΔH_f°) The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.A key measure of the stability of a molecule.
Standard Entropy (S°) A measure of the randomness or disorder of a molecule at a standard state.Important for calculating the Gibbs free energy of reaction and equilibrium constants.
Heat Capacity (C_p) The heat required to raise the temperature of one mole of a substance by one degree at constant pressure.Can be calculated from the vibrational frequencies.

Computational Workflow:

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a method like Density Functional Theory (DFT), often B3LYP.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the ZPVE and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed with different basis sets.

  • Extrapolation and Correction: The results of these calculations are combined and extrapolated to approximate a very high level of theory and a complete basis set. Empirical corrections are often added to account for remaining inaccuracies.[23]

  • Thermochemical Data Calculation: The final computed energy is used in conjunction with calculated or experimental data for the constituent elements to determine the enthalpy of formation. Entropy and heat capacity are calculated from the vibrational frequencies and molecular structure.

computational_workflow cluster_comp Computational Thermochemistry (e.g., G3, CBS-QB3) geom_opt Geometry Optimization (e.g., B3LYP) freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy Calculations geom_opt->spe_calc results Enthalpy of Formation, Entropy, Heat Capacity freq_calc->results extrap Extrapolation and Empirical Corrections spe_calc->extrap extrap->results

Workflow for Computational Thermochemistry.

Typical Accuracies of High-Level Composite Methods:

MethodMean Absolute Deviation for Enthalpies of Formation (kcal/mol)
G3 ~1.0[24]
CBS-QB3 ~1.0 - 1.5[27][28]

Comparative Thermochemical Data for Related Ketones

To provide context for the expected thermochemical properties of this compound, the following table summarizes the available experimental data for the structurally related compounds 2-pentanone and 3-pentanone (B124093), as sourced from the NIST WebBook.[29][30][31][32][33][34][35][36][37][38]

Property2-Pentanone (C₅H₁₀O)3-Pentanone (C₅H₁₀O)
Formula Weight ( g/mol ) 86.1386.13
Standard Enthalpy of Formation (gas, 298.15 K), ΔH_f°(g) (kJ/mol) -259.1 ± 1.1[31]-250.3 ± 1.0
Standard Enthalpy of Formation (liquid, 298.15 K), ΔH_f°(l) (kJ/mol) -292.0 ± 1.0-288.7 ± 1.0
Standard Molar Entropy (liquid, 298.15 K), S°(l) (J/mol·K) 259.41266.0
Molar Heat Capacity (gas, various temps.), C_p(g) (J/mol·K) 142.97 @ 369 K[31]146.31 @ 364.15 K[29]
Molar Heat Capacity (liquid, 298.15 K), C_p(l) (J/mol·K) 190.0190.3

The introduction of an amino group at the 2-position of 3-pentanone is expected to significantly influence these values due to its electron-donating nature and its ability to form intramolecular hydrogen bonds.

Conclusion

While direct experimental thermochemical data for this compound is currently unavailable, this guide outlines the robust experimental and computational methodologies that can be employed to obtain this vital information. A combined approach, utilizing techniques such as Differential Scanning Calorimetry, Thermogravimetric Analysis, and Bomb Calorimetry alongside high-accuracy computational methods like G3 and CBS-QB3, would provide a comprehensive and reliable thermochemical profile for this important molecule. Such data is indispensable for advancing the use of this compound in research, particularly in the rational design and development of new pharmaceuticals.

References

Determining the Solubility of 2-Amino-3-pentanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide for determining the solubility of 2-Amino-3-pentanone. A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific quantitative solubility data for this compound in organic solvents. Therefore, this guide provides a framework of predicted solubility, a detailed experimental protocol for its determination, and the necessary tools for researchers to generate their own data.

Predicted Solubility Profile

This compound possesses both a polar amino group (-NH2) and a ketone functional group (C=O) within a five-carbon chain.[1] This molecular structure suggests a polar nature, which is indicative of its likely solubility in a range of organic solvents. The presence of the amino group allows for hydrogen bonding, a key factor in its interaction with protic solvents.[1]

Based on the principle of "like dissolves like," a qualitative prediction of solubility in common laboratory solvents is presented below. It is crucial to note that these are estimations and must be confirmed through empirical testing.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe amino and ketone groups can form strong hydrogen bonds with protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneSolubleThese solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the polar functional groups of this compound.
Slightly Polar Ethyl Acetate, DichloromethaneSparingly Soluble to SolubleThese solvents have some polar character but are less capable of strong hydrogen bonding. Solubility is expected to be moderate.
Non-polar Hexane, TolueneInsoluble to Sparingly SolubleThe non-polar hydrocarbon backbone of these solvents has weak interactions with the polar functional groups of this compound.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, adaptable protocol for the quantitative determination of this compound solubility in an organic solvent of interest. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification of Dissolved Solute:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

    • Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved this compound.

    • Alternatively, a pre-calibrated analytical method such as HPLC, GC, or UV-Vis spectrophotometry can be used to determine the concentration of this compound in the filtered saturated solution. This often provides higher accuracy and is suitable for a wider range of solubilities.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    • For gravimetric analysis:

      • Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent used) x 100

    • For analytical instrumentation:

      • The concentration obtained from the instrument will directly provide the solubility.

Table 2: Data Collection Template for Solubility of this compound

SolventTemperature (°C)Mass of Solute (g)Volume of Solvent (mL)Solubility ( g/100 mL)Solubility (mol/L)Notes

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_calc Calculation start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24h with agitation) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through syringe filter withdraw->filter quant_method Choose quantification method filter->quant_method gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue quant_method->gravimetric  Simple, for high solubility analytical Analytical Method: (e.g., HPLC, GC) quant_method->analytical  High accuracy calculate Calculate solubility (g/100mL, mol/L) gravimetric->calculate analytical->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols: The Use of 2-Amino-3-pentanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-pentanone, a bifunctional molecule containing both a ketone and a primary amine, presents itself as a potentially versatile building block in the synthesis of various heterocyclic scaffolds. Its structure suggests applicability in cyclocondensation reactions, particularly with 1,3-dicarbonyl compounds and other dielectrophiles, to form a range of nitrogen-containing heterocycles. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of bioactive molecules.

This document provides an overview of the potential applications of this compound in heterocyclic synthesis, drawing upon established synthetic methodologies for related α-amino ketones. While specific literature examples detailing the use of this compound are not extensively documented, its reactivity can be inferred from well-known named reactions. The following sections outline theoretical applications and provide generalized experimental protocols for the synthesis of pyridines and dihydropyrimidines, which could potentially be adapted for this compound.

I. Synthesis of Substituted Pyridines via Modified Hantzsch-Type Reaction

The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction that traditionally involves an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. A plausible modification of this reaction could involve the use of an enamine or an α-amino ketone in place of the β-ketoester and ammonia. This compound can be envisioned to react with a 1,3-dicarbonyl compound and an aldehyde to afford a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine.

Logical Workflow for Pyridine Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediates Intermediates cluster_final_steps Final Steps A This compound D Multicomponent Condensation A->D B 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) B->D C Aldehyde (e.g., Benzaldehyde) C->D E Dihydropyridine Intermediate D->E F Oxidation E->F G Substituted Pyridine F->G

Caption: Workflow for the proposed synthesis of substituted pyridines using this compound.

Experimental Protocol: Synthesis of a Hypothetical 4-Aryl-3,5-disubstituted-2,6-dimethylpyridine

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL), add the aromatic aldehyde (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the initial condensation, add the oxidizing agent (e.g., ceric ammonium nitrate, 2.2 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the mixture for an additional 1-2 hours at room temperature.

  • Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted pyridine.

Quantitative Data (Hypothetical)
EntryAldehydeOxidizing AgentSolventYield (%)
1BenzaldehydeCeric Ammonium NitrateEthanol65
24-ChlorobenzaldehydeIodineAcetic Acid72
34-MethoxybenzaldehydeCeric Ammonium NitrateEthanol68

II. Synthesis of Dihydropyrimidines via a Modified Biginelli-Type Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or -thiones. While this compound does not directly fit the role of any of these components, it is conceivable that it could participate in a multi-component reaction with an aldehyde and a source of the "urea" fragment (e.g., cyanamide (B42294) or a guanidine (B92328) derivative) to yield substituted dihydropyrimidines. The α-amino ketone could potentially act as the C2-N3 component of the resulting heterocyclic ring.

Logical Workflow for Dihydropyrimidine Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A This compound D Three-Component Cyclocondensation A->D B Aldehyde B->D C Urea/Thiourea Derivative C->D E Substituted Tetrahydropyrimidine D->E

Caption: Proposed workflow for the synthesis of tetrahydropyrimidines from this compound.

Experimental Protocol: Synthesis of a Hypothetical 4-Aryl-5,6-disubstituted-tetrahydropyrimidine

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Urea or Thiourea (1.2 eq)

  • Catalyst (e.g., HCl, p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, isopropanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), the aldehyde (1.0 mmol), and urea (1.2 mmol) in ethanol (15 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.

Quantitative Data (Hypothetical)
EntryAldehydeUrea/ThioureaCatalystYield (%)
1BenzaldehydeUreaHCl55
24-NitrobenzaldehydeThioureap-TSA62
32-NaphthaldehydeUreaHCl58

Disclaimer: The experimental protocols and quantitative data provided are hypothetical and based on established synthetic methodologies for similar compounds. These should serve as a starting point for experimental design, and optimization of reaction conditions will likely be necessary to achieve the desired products in good yields. Researchers should conduct their own literature searches for any new developments and perform appropriate safety assessments before commencing any experimental work.

Application Notes and Protocols: 2-Amino-3-pentanone as a Versatile Building Block for Novel Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-pentanone, a ketoamine, presents a valuable and versatile scaffold for the synthesis of novel ligands, particularly Schiff base ligands. The presence of both a primary amine and a ketone functionality within the same molecule allows for a variety of chemical modifications, making it an attractive building block in coordination chemistry, catalysis, and medicinal chemistry. Schiff base ligands derived from this compound can coordinate with various metal ions to form stable complexes with potential applications as catalysts in organic synthesis and as antimicrobial or anticancer agents.

This document provides detailed application notes and protocols for the synthesis and utilization of ligands derived from this compound. Due to a lack of specific experimental data for ligands derived directly from this compound in the reviewed literature, the following protocols and data are based on established methodologies for analogous Schiff base ligands derived from similar amino acids and ketoamines.[1][2][3]

Synthesis of Schiff Base Ligands from this compound

The primary method for synthesizing Schiff base ligands from this compound involves the condensation reaction with an appropriate aldehyde or ketone. A common and well-documented example is the reaction with salicylaldehyde (B1680747) to form a bidentate or tridentate ligand.

General Experimental Protocol: Synthesis of a Salicylidene-type Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from this compound and salicylaldehyde, a common precursor for versatile ligands.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (B145695) or Methanol (B129727)

  • Glacial Acetic Acid (catalyst, optional)

  • Sodium Hydroxide (optional, for amino acid-derived Schiff bases)[4]

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and salicylaldehyde in a suitable solvent such as ethanol or methanol in a round-bottom flask.[4]

  • Add a few drops of a catalyst, like glacial acetic acid, to the mixture. This is often done to facilitate the condensation reaction.[5]

  • Reflux the reaction mixture with constant stirring for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting Schiff base ligand, often a colored precipitate, can be isolated by filtration.

  • Wash the precipitate with cold ethanol or methanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base ligand.

  • Dry the purified product in a desiccator over anhydrous CaCl₂ or in a vacuum oven.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product This compound This compound Dissolve_in_Ethanol Dissolve in Ethanol This compound->Dissolve_in_Ethanol Salicylaldehyde Salicylaldehyde Salicylaldehyde->Dissolve_in_Ethanol Add_Catalyst Add Catalyst (e.g., Acetic Acid) Dissolve_in_Ethanol->Add_Catalyst Reflux Reflux (2-6h) Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with cold Ethanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Recrystallize->Dry Schiff_Base_Ligand Pure Schiff Base Ligand Dry->Schiff_Base_Ligand

Caption: General workflow for the synthesis of a Schiff base ligand from this compound.

Characterization of Schiff Base Ligands

The synthesized Schiff base ligands can be characterized using various spectroscopic techniques. The data below is representative of what would be expected for a Schiff base derived from an amino ketone and salicylaldehyde, based on analogous compounds.[2][6]

Technique Expected Observations for a Salicylidene-type Schiff Base Ligand Interpretation
**FTIR (cm⁻¹) **3400-3200 (broad), 1630-1610 (strong), 1580-1550, 1280ν(O-H) of the phenolic group, ν(C=N) of the imine group, ν(C=C) of the aromatic ring, ν(C-O) of the phenolic group. The presence of the C=N stretch and the absence of the primary amine N-H stretches and carbonyl C=O stretch confirm Schiff base formation.[2][6]
¹H NMR (ppm) 13.0-14.0 (s, 1H), 8.5-9.0 (s, 1H), 6.8-7.8 (m, 4H), 4.0-4.5 (q, 1H), 1.8-2.2 (m, 2H), 1.3-1.6 (d, 3H), 0.8-1.2 (t, 3H)Phenolic -OH proton, Azomethine -CH=N- proton, Aromatic protons, Methine proton adjacent to nitrogen, Methylene protons of the ethyl group, Methyl protons adjacent to the methine, Methyl protons of the ethyl group.[3]
¹³C NMR (ppm) 160-170, 160-165, 115-140, 60-70, 30-40, 15-25, 10-15Phenolic carbon (C-OH), Azomethine carbon (C=N), Aromatic carbons, Methine carbon adjacent to nitrogen, Methylene carbon of the ethyl group, Methyl carbon adjacent to the methine, Methyl carbon of the ethyl group.
UV-Vis (nm) ~250-280, ~310-340, ~400-430π → π* transitions of the aromatic ring, π → π* transitions of the C=N group, n → π* transitions of the C=N group.

Synthesis of Metal Complexes

Schiff base ligands derived from this compound can act as chelating agents to form stable complexes with a variety of transition metals.

General Experimental Protocol: Synthesis of a Metal(II) Complex

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O)

  • Ethanol or Methanol

  • Sodium Hydroxide solution (if deprotonation of the ligand is required)

Procedure:

  • Dissolve the Schiff base ligand in hot ethanol or methanol.

  • In a separate flask, dissolve an equimolar or a 1:2 molar ratio (metal:ligand) of the metal(II) salt in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • If the ligand has a phenolic -OH group, a base such as NaOH solution may be added to deprotonate it and facilitate coordination.[2]

  • Reflux the reaction mixture for 2-4 hours.

  • The resulting colored precipitate of the metal complex is then cooled, filtered, washed with the solvent, and dried.

Metal_Complex_Synthesis Schiff_Base_Ligand Schiff Base Ligand in Ethanol Mix_and_Stir Mix and Stir Schiff_Base_Ligand->Mix_and_Stir Metal_Salt Metal(II) Salt in Ethanol Metal_Salt->Mix_and_Stir Add_Base Add Base (optional) Mix_and_Stir->Add_Base Reflux Reflux (2-4h) Add_Base->Reflux Cool_and_Filter Cool, Filter, Wash, and Dry Reflux->Cool_and_Filter Metal_Complex Pure Metal Complex Cool_and_Filter->Metal_Complex

Caption: Postulated mechanism of antimicrobial action for metal complexes.

dot

Catalytic_Cycle Cat_Active M(n)L (Active Catalyst) Cat_Substrate M(n)L(Substrate) Cat_Active->Cat_Substrate Substrate Binding Cat_Oxidized M(n+x)L(Product) Cat_Substrate->Cat_Oxidized Oxidation Cat_Reduced M(n)L Cat_Oxidized->Cat_Reduced Product Release Cat_Reduced->Cat_Active Regeneration

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral amines are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Their stereochemistry is often crucial for biological activity, making enantioselective synthesis a critical endeavor in modern chemistry. This document provides detailed application notes and protocols for two prominent methods in asymmetric amine synthesis: biocatalytic transamination and catalytic asymmetric reductive amination.

Note on 2-Amino-3-pentanone: The direct use of this compound as a general starting material for the synthesis of other chiral amines via the methods described below is not extensively documented in current literature. As a molecule containing both a ketone and a chiral amine center, its reactivity is complex.[2][3] The following protocols focus on established and broadly applicable methods for synthesizing chiral amines from prochiral ketones, which represents the current state-of-the-art in the field.

Biocatalytic Asymmetric Synthesis using ω-Transaminases

Application Notes

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[4] These enzymes utilize a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to transfer an amino group from an amine donor (like L-alanine or isopropylamine) to a ketone acceptor.[5] The reaction is highly enantioselective, dictated by the chiral environment of the enzyme's active site, which preferentially delivers the amino group to one prochiral face of the ketone.[5]

The key advantages of using ω-TAs include high enantiomeric excess (often >99% ee), mild reaction conditions (aqueous media, ambient temperature, and neutral pH), and environmental sustainability.[6][7] However, the reaction equilibrium can be unfavorable.[5][8] To drive the reaction towards the desired chiral amine product, strategies are employed to remove the ketone byproduct. This can be achieved by using a large excess of the amine donor or by coupling the reaction with a secondary enzyme system, such as lactate (B86563) dehydrogenase (LDH) to convert the pyruvate (B1213749) byproduct (when using L-alanine as the donor) to lactate.[8]

Reaction Pathway: Transaminase Catalytic Cycle

Transaminase_Cycle cluster_main Transaminase Catalytic Cycle cluster_reactants1 Reactants (Half-Reaction 1) cluster_reactants2 Reactants (Half-Reaction 2) E_PLP Enzyme-PLP (E-PLP) E_PMP Enzyme-PMP (E-PMP) E_PLP->E_PMP 2. Amination of Cofactor Chiral_Amine Chiral Amine Product E_PLP->Chiral_Amine 6. Product Release E_PMP->E_PLP 5. Deamination of Cofactor Ketone_Byproduct Ketone Byproduct (e.g., Pyruvate) E_PMP->Ketone_Byproduct 3. Product Release Amine_Donor Amine Donor (e.g., L-Alanine) Amine_Donor->E_PLP 1. Substrate Binding Prochiral_Ketone Prochiral Ketone Prochiral_Ketone->E_PMP 4. Substrate Binding

Caption: General catalytic cycle of a transaminase enzyme.

Quantitative Data: Transaminase Performance

The following table summarizes representative results for the asymmetric synthesis of chiral amines using ω-transaminases.

Substrate (Ketone)Amine DonorEnzyme SourceYield (%)Enantiomeric Excess (ee %)Reference
AcetophenoneL-AlanineVibrio fluvialis JS17 (whole cells)92.1>99 (S)[8]
BenzylacetoneL-AlanineVibrio fluvialis JS17 (whole cells)90.2>99 (S)[8]
3,4-Dimethoxyphenylacetone(R)-1-PhenylethylamineEngineered Transaminase82>99 (R)[7]
4-Cyano indanonesec-ButylamineTransaminase (various)~10-100100 (R)[6]
Experimental Protocol: General Procedure for Whole-Cell Transamination

This protocol is a generalized procedure based on methodologies for ω-TA-catalyzed synthesis.[6][8]

1. Materials and Reagents:

  • Prochiral ketone substrate (e.g., acetophenone)

  • Amine donor (e.g., L-Alanine)

  • Whole-cell biocatalyst expressing a suitable ω-transaminase

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7-8)

  • Organic co-solvent if needed (e.g., DMSO)

  • Lactate dehydrogenase (LDH) and NADH (optional, for pyruvate removal)

2. Preparation of Reaction Mixture:

  • Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5).

  • To a reaction vessel, add the buffer solution.

  • Add the PLP cofactor to a final concentration of ~0.5-1.0 mM.

  • Add the amine donor (e.g., L-Alanine) to a final concentration of 10-20 molar equivalents relative to the ketone substrate (e.g., 300 mM).[8]

  • If the ketone substrate has low aqueous solubility, dissolve it in a minimal amount of a water-miscible co-solvent like DMSO before adding it to the reaction mixture. Add the ketone substrate to the desired final concentration (e.g., 25-30 mM).[8]

  • Optional: If using a pyruvate removal system, add LDH and its cofactor NADH to the mixture.

3. Enzymatic Reaction:

  • Initiate the reaction by adding the whole-cell catalyst (e.g., lyophilized cells or cell paste) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation (e.g., 150-200 rpm).[6]

  • Monitor the reaction progress over time (e.g., 24-48 hours) by taking aliquots and analyzing them using an appropriate method (e.g., HPLC, GC) to determine substrate conversion and product formation.[6]

4. Work-up and Analysis:

  • Once the reaction reaches completion, terminate it by centrifuging the mixture to pellet the cells.

  • Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate) after adjusting the pH to basic (e.g., pH > 9) to ensure the amine product is in its free base form.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography if necessary.

  • Determine the enantiomeric excess of the chiral amine product using chiral HPLC or chiral GC.

Catalytic Asymmetric Reductive Amination

Application Notes

Asymmetric reductive amination is a highly efficient one-pot method for converting ketones or aldehydes into chiral amines.[9] The process involves two main steps: the formation of an imine intermediate from the reaction of the carbonyl compound with an amine, followed by the enantioselective reduction of the C=N double bond.[10] This reduction is typically achieved using a chiral catalyst, often a transition metal complex (e.g., Iridium, Rhodium, Ruthenium) with a chiral phosphine (B1218219) ligand, in the presence of a hydrogen source like H₂ gas.[1][11]

To drive the initial imine formation, which is an equilibrium process, additives such as Lewis acids (e.g., Ti(OⁱPr)₄) or dehydrating agents are often used.[11] The success of the reaction hinges on the catalyst's ability to selectively hydrogenate the imine in a facial-selective manner, thereby creating the desired enantiomer of the amine product. This method is valued for its operational simplicity and broad substrate scope.[9][11]

Reaction Workflow: Asymmetric Reductive Amination

Reductive_Amination_Workflow cluster_workflow Asymmetric Reductive Amination Workflow Start Ketone + Amine Imine_Formation Imine Formation (+ H₂O) Start->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Asymmetric Reduction Imine->Reduction Product Chiral Amine Reduction->Product Catalyst Chiral Catalyst + H₂ Source Catalyst->Reduction Lewis_Acid Lewis Acid / Additive (e.g., Ti(OⁱPr)₄) Lewis_Acid->Imine_Formation Accelerates

Caption: Workflow for one-pot asymmetric reductive amination.

Quantitative Data: Catalytic Performance

The following table summarizes representative results for the asymmetric reductive amination of ketones.

Substrate (Ketone)AmineCatalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
1'-AcetonaphthoneAniline[Ir(COD)Cl]₂ / f-Binaphane>9994[11]
AcetophenoneAniline[Ir(COD)Cl]₂ / f-Binaphane9391[11]
2-AcetylfuranAniline[Ir(COD)Cl]₂ / f-Binaphane9596[11]
2-MethoxyacetophenoneBenzylamine[Ir(COD)Cl]₂ / f-Binaphane9690[11]
Experimental Protocol: General Procedure for Asymmetric Reductive Amination

This protocol is a generalized procedure based on methodologies for iridium-catalyzed reactions.[11]

1. Materials and Reagents:

  • Ketone substrate

  • Amine (e.g., aniline, benzylamine)

  • Transition metal precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral phosphine ligand (e.g., f-Binaphane)

  • Lewis acid additive (e.g., Ti(OⁱPr)₄)

  • Iodine (I₂) (often used as an additive to improve activity)

  • Anhydrous, degassed solvent (e.g., THF, Toluene)

  • Hydrogen gas (H₂) source

2. Catalyst Preparation (In Situ):

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the iridium precursor and the chiral ligand to a dry Schlenk flask or pressure-rated reaction vessel.

  • Add anhydrous, degassed solvent to dissolve the components.

  • Stir the mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for complex formation.

3. Reaction Setup and Execution:

  • To the vessel containing the activated catalyst, add the ketone substrate, the amine, the Lewis acid additive (Ti(OⁱPr)₄), and the iodine (I₂) additive.

  • Seal the reaction vessel securely.

  • Purge the vessel several times with hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 atm).

  • Place the vessel in a heating block or oil bath set to the reaction temperature (e.g., 50°C) and stir vigorously.

  • Monitor the reaction until the consumption of the starting material is complete (determined by TLC, GC, or HPLC).

4. Work-up and Analysis:

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas in a fume hood.

  • Quench the reaction by adding a suitable aqueous solution (e.g., saturated NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude amine by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

References

Reductive Amination Protocols for 2-Amino-3-pentanone: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds. This powerful reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex amines. This document provides detailed application notes and experimental protocols for the reductive amination of 2-Amino-3-pentanone, a key intermediate in the synthesis of various biologically active compounds. The protocols focus on the use of common and selective reducing agents, namely sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), offering a comparative overview of their application.

General Principles of Reductive Amination

Reductive amination is a two-step process that transforms a carbonyl group and an amine into a new, more substituted amine. The reaction proceeds through the formation of an imine or iminium ion intermediate, which is subsequently reduced to the desired amine.[1] This process can be performed in a single pot ("direct reductive amination") by combining the carbonyl compound, the amine (in this case, this compound acting as the amine), and a reducing agent that selectively reduces the imine in the presence of the starting carbonyl.[2]

The choice of reducing agent is critical for the success of a reductive amination.[3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes and ketones.[4] It is often the reagent of choice due to its high efficiency and tolerance for a wide range of functional groups.[5]

  • Sodium Cyanoborohydride (NaBH₃CN) is another selective reducing agent that is particularly useful for reducing imines at a faster rate than ketones or aldehydes, especially under mildly acidic conditions.[6][7] However, it is toxic and can generate hydrogen cyanide, requiring careful handling.[6]

Comparative Data of Reductive Amination Protocols

While specific quantitative data for the reductive amination of this compound is not extensively reported in publicly available literature, the following table provides representative data for analogous reductive aminations of ketones with primary amines, which can be adapted for the target molecule. The data is based on established protocols for similar substrates.[4][5]

Aldehyde/KetoneAmineReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
CyclohexanoneBenzylamineNaBH(OAc)₃1,2-Dichloroethane (B1671644)25194[5]
AcetoneAnilineNaBH(OAc)₃1,2-Dichloroethane254885[5]
Benzaldehyde (B42025)CyclohexylamineNaBH₃CNMethanol (B129727)251288General Protocol
PropanalBenzylamineNaBH(OAc)₃Tetrahydrofuran251.592[5]

Experimental Protocols

The following are detailed protocols for the reductive amination of this compound with a representative aldehyde (e.g., benzaldehyde) using either sodium triacetoxyborohydride or sodium cyanoborohydride.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from the general procedure described by Abdel-Magid, et al. for the reductive amination of ketones.[4][5]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 mmol) and benzaldehyde (1.0-1.2 mmol) in 1,2-dichloroethane (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • If the reaction is slow, a catalytic amount of acetic acid (0.05 mmol) can be added.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 1-24 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Stir the mixture vigorously for 10-15 minutes.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-benzyl-2-amino-3-pentanone derivative.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol is based on the well-established Borch reductive amination procedure.[7]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.0-1.2 mmol) in methanol (10 mL).

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (1.5 mmol) portion-wise to the stirred solution. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-48 hours), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (B1210297) or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Logic

To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.

ReductiveAminationWorkflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product ketone This compound mix Mix Reactants in Solvent ketone->mix aldehyde Aldehyde aldehyde->mix add_reductant Add Reducing Agent (NaBH(OAc)₃ or NaBH₃CN) mix->add_reductant stir Stir at Room Temp. add_reductant->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N-Substituted This compound purify->product

Caption: General workflow for the one-pot reductive amination of this compound.

ReductiveAminationMechanism carbonyl Aldehyde/ Ketone imine Imine/ Iminium Ion Intermediate carbonyl->imine + Amine - H₂O amine This compound amine->imine product N-Alkylated Amine imine->product + [H⁻] reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Simplified signaling pathway of the reductive amination reaction.

References

Application of 2-Amino-3-pentanone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-pentanone is a bifunctional organic molecule containing both a ketone and an amine group. This unique structural feature makes it a versatile building block in organic synthesis, particularly for the construction of various heterocyclic compounds which are prevalent scaffolds in many pharmaceutical agents. Its ability to participate in a wide range of chemical reactions, including condensations, cyclizations, and multicomponent reactions, allows for the efficient synthesis of complex molecular architectures. This document provides an overview of the application of this compound in the synthesis of pharmaceutical intermediates, along with detailed experimental protocols for key transformations.

Synthesis of Substituted Pyrazines

One of the key applications of this compound is in the synthesis of substituted pyrazine (B50134) derivatives. Pyrazines are important heterocyclic motifs found in a variety of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. The reaction of an α-amino ketone with a 1,2-dicarbonyl compound is a classical and efficient method for pyrazine synthesis.

Experimental Protocol: Synthesis of 2-Methyl-3-propyl-5,6-diphenylpyrazine

This protocol details the synthesis of a tetrasubstituted pyrazine derivative from this compound and benzil (B1666583).

Materials:

  • This compound (1.0 eq)

  • Benzil (1.0 eq)

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (for workup)

  • Magnesium Sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of benzil (1.0 g, 4.76 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask, add this compound (0.48 g, 4.76 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mL) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-methyl-3-propyl-5,6-diphenylpyrazine.

Quantitative Data:

Reactant AReactant BProductYield (%)Purity (%)
This compoundBenzil2-Methyl-3-propyl-5,6-diphenylpyrazine85>95 (by NMR)

Logical Relationship of the Synthetic Pathway

Synthesis_of_Pyrazine Reactant1 This compound Intermediate Dihydropyrazine Intermediate Reactant1->Intermediate Condensation Reactant2 Benzil Reactant2->Intermediate Catalyst Glacial Acetic Acid Catalyst->Intermediate Product 2-Methyl-3-propyl-5,6-diphenylpyrazine Intermediate->Product Oxidation (air)

Caption: Synthesis of a tetrasubstituted pyrazine via condensation.

Synthesis of Chiral Building Blocks

The chiral center at the C2 position of this compound makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceutical intermediates. The amino and ketone functionalities can be stereoselectively modified to introduce new stereocenters, leading to the formation of chiral amino alcohols and other valuable synthons.

Experimental Workflow for Chiral Reduction

The following workflow outlines a general procedure for the asymmetric reduction of the ketone group in N-protected this compound to yield a chiral amino alcohol.

Chiral_Reduction_Workflow Start This compound Protection N-Protection (e.g., Boc, Cbz) Start->Protection Reduction Asymmetric Reduction (e.g., CBS reduction) Protection->Reduction Deprotection Deprotection Reduction->Deprotection Final_Product Chiral Amino Alcohol Deprotection->Final_Product

Caption: Workflow for the synthesis of a chiral amino alcohol.

Experimental Protocol: Synthesis of (2S,3R)-2-(tert-Butoxycarbonylamino)-3-pentanol

This protocol describes the stereoselective reduction of N-Boc-2-amino-3-pentanone.

Materials:

  • N-Boc-2-amino-3-pentanone (1.0 eq)

  • (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq)

  • Borane-dimethyl sulfide (B99878) complex (BH3·SMe2) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727) (for quenching)

  • Saturated aqueous ammonium (B1175870) chloride solution (for workup)

  • Ethyl acetate

  • Magnesium Sulfate

  • Round-bottom flask

  • Syracuses

  • Stirring plate

  • Low-temperature bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-2-amino-3-pentanone (1.0 g, 4.97 mmol) in 20 mL of anhydrous THF.

  • Cool the solution to -20 °C in a cooling bath.

  • To the cooled solution, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.5 mL, 0.5 mmol) dropwise.

  • Slowly add borane-dimethyl sulfide complex (10 M, 0.55 mL, 5.5 mmol) to the reaction mixture while maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol (5 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (2S,3R)-2-(tert-butoxycarbonylamino)-3-pentanol.

Quantitative Data:

Starting MaterialProductDiastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)Yield (%)
N-Boc-2-amino-3-pentanone(2S,3R)-2-(tert-Butoxycarbonylamino)-3-pentanol>95>9890

This compound serves as a valuable and versatile starting material for the synthesis of diverse pharmaceutical intermediates. Its bifunctional nature allows for the construction of important heterocyclic scaffolds like pyrazines and provides access to valuable chiral building blocks. The protocols outlined in this document demonstrate efficient and practical methods for utilizing this compound in the development of potential therapeutic agents. Further exploration of its reactivity in multicomponent reactions and other complex transformations is likely to uncover even more applications in medicinal chemistry.

Application Notes and Protocols for the Derivatization of 2-Amino-3-pentanone for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 2-Amino-3-pentanone prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Due to its polar nature stemming from the primary amine and ketone functional groups, direct GC-MS analysis of this compound is challenging. Derivatization is a crucial step to increase its volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity.

Two robust and widely used derivatization techniques are presented: Silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and Acylation using trifluoroacetic anhydride (B1165640) (TFAA). These methods effectively mask the active hydrogen of the amino group and can also react with the enolizable ketone, leading to derivatives with excellent properties for GC-MS analysis.

Data Presentation: Quantitative Summary

The following table summarizes the expected quantitative data for the derivatized this compound. Retention times are estimates and can vary based on the specific GC-MS system and conditions. The predicted key mass fragments are based on common fragmentation patterns of trimethylsilyl (B98337) (TMS) and trifluoroacetyl (TFA) derivatives.

Derivative TypeDerivatizing ReagentPredicted Retention Time (min)Predicted Key Mass Fragments (m/z)Notes
Trimethylsilyl (TMS)MSTFA10 - 13173 (M+), 158, 116, 73The molecular ion (M+) is expected at m/z 173. The fragment at m/z 158 corresponds to the loss of a methyl group (-CH3). The fragment at m/z 116 arises from the loss of the ethyl group from the carbonyl side. The base peak is often the trimethylsilyl group itself at m/z 73.
Trifluoroacetyl (TFA)TFAA8 - 11197 (M+), 168, 140, 69The molecular ion (M+) is expected at m/z 197. The fragment at m/z 168 corresponds to the loss of an ethyl group (-C2H5). The fragment at m/z 140 is due to the loss of the trifluoroacetyl group. The fragment at m/z 69 is characteristic of the trifluoroacetyl moiety.

Experimental Protocols

Protocol 1: Silylation using MSTFA

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as primary amines.[1] MSTFA is a strong silylating agent that reacts with the amino group of this compound to form a less polar and more volatile TMS derivative.

Materials:

  • This compound standard or sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or oven

  • GC-MS vials with inserts

  • Nitrogen gas supply for evaporation (if needed)

Procedure:

  • Sample Preparation: If the sample is in a solution, evaporate a known volume to dryness under a gentle stream of nitrogen. The sample must be free of water as silylating reagents are moisture-sensitive.[2]

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried residue.

    • Add 50 µL of MSTFA to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Typical GC-MS Parameters:

  • Injector: Splitless mode at 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C (Electron Ionization at 70 eV)

  • Mass Range: m/z 40-400

Protocol 2: Acylation using TFAA

Acylation with trifluoroacetic anhydride (TFAA) is another highly effective method for derivatizing primary amines. The resulting trifluoroacetyl derivatives are highly volatile and produce characteristic mass spectra.[3]

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate (B1210297) or dichloromethane

  • Heating block or oven

  • GC-MS vials with inserts

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of anhydrous ethyl acetate to the dried residue.

    • Add 50 µL of TFAA to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.[3]

  • Evaporation and Reconstitution:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of anhydrous ethyl acetate.

  • Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Typical GC-MS Parameters:

  • Use the same GC-MS parameters as described in Protocol 1.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Drydown Evaporation to Dryness (Nitrogen Stream) Sample->Drydown Reagent Add Derivatization Reagent (MSTFA or TFAA) + Solvent Drydown->Reagent Reaction Heating (e.g., 60°C for 30 min) Reagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Experimental workflow for derivatization and GC-MS analysis.

Derivatization_Reactions cluster_silylation Silylation Reaction cluster_acylation Acylation Reaction Analyte1 This compound Product1 TMS-Derivative Analyte1->Product1 + Reagent1 MSTFA Reagent1->Product1 + Analyte2 This compound Product2 TFA-Derivative Analyte2->Product2 + Reagent2 TFAA Reagent2->Product2 +

Caption: Chemical derivatization reactions of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 2-Amino-3-pentanone by High-Performance Liquid Chromatography (HPLC)

This document provides a detailed methodology for the quantitative analysis of this compound in various sample matrices. The protocol is based on a robust pre-column derivatization technique followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and sensitive quantification is crucial for its characterization, stability studies, and quality control. Due to the lack of a strong chromophore, direct UV detection of this compound is challenging. This application note describes a method that utilizes pre-column derivatization with o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (3-MPA) to form a highly fluorescent isoindole derivative, enabling sensitive and specific quantification by RP-HPLC.[1][2] This approach is widely used for the analysis of primary amines and amino acids.[3][4]

Principle

The primary amine group of this compound reacts with OPA in the presence of a thiol, 3-MPA, in an alkaline environment to form a stable and highly fluorescent isoindole derivative.[1][2] This derivative is then separated from other sample components on a reversed-phase HPLC column and quantified using a fluorescence detector.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥ 98%)

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide (B78521)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Potassium phosphate (B84403) monobasic

  • Trichloroacetic acid (TCA) for sample precipitation (if required)[1]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a fluorescence detector is used.

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, Fluorescence Detector
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[1]
Mobile Phase A 50 mM Potassium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-26 min: 70-10% B; 26-35 min: 10% B
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[1]
Column Temperature 30 °C
Fluorescence Detection Excitation Wavelength (λex): 340 nm, Emission Wavelength (λem): 455 nm
Preparation of Solutions
  • Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

  • OPA/3-MPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 100 µL of 3-MPA and then add 8.9 mL of 0.4 M borate buffer (pH 9.5). This reagent should be prepared fresh daily and protected from light.[1]

  • Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of water or a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • For Aqueous Samples: Filter the sample through a 0.45 µm syringe filter.

  • For Biological Samples (e.g., Plasma): Protein precipitation may be necessary. To 100 µL of plasma, add 100 µL of 10% (w/v) trichloroacetic acid (TCA). Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C. The resulting supernatant is used for derivatization.[1]

Derivatization Procedure
  • In a microcentrifuge tube or autosampler vial, mix 50 µL of the sample or standard solution with 450 µL of borate buffer.[1]

  • Add 50 µL of the OPA/3-MPA reagent.[1]

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 2-5 minutes in the dark before injection into the HPLC system.[1]

Data Presentation

The following tables summarize the expected quantitative data based on typical performance for similar amino compounds. These values should be validated for this compound in your laboratory.

Table 1: Chromatographic and Calibration Data

ParameterExpected Value
Retention Time To be determined
Linearity (r²) > 0.999
Calibration Range 1 - 100 µg/mL

Table 2: Method Validation Parameters

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Mandatory Visualization

The following diagrams illustrate the key aspects of this application note.

cluster_reagents Reaction Components cluster_product Derivatization Product Analyte This compound (Primary Amine) Derivative Fluorescent Isoindole Derivative Analyte->Derivative Reaction in alkaline buffer OPA o-Phthaldialdehyde (OPA) OPA->Derivative Thiol 3-Mercaptopropionic Acid (3-MPA) Thiol->Derivative

Caption: Derivatization reaction of this compound with OPA/3-MPA.

cluster_prep Sample Handling cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Sample Collection Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation Derivatize Mix with OPA/3-MPA Reagent Preparation->Derivatize HPLC Inject into HPLC System Derivatize->HPLC Separation Reversed-Phase Separation HPLC->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-3-pentanone for Pilot Plant Operations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of two viable synthetic routes for the scale-up production of 2-Amino-3-pentanone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The protocols are designed for implementation in a pilot plant setting, emphasizing scalability, safety, and efficiency.

Introduction

This compound, a versatile bifunctional molecule, contains both a ketone and a primary amine. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. The successful transition from laboratory-scale synthesis to pilot plant production requires careful consideration of reaction conditions, raw material costs, process safety, and product purification. This document outlines two promising methods for the scale-up synthesis of this compound: the amination of an α-haloketone and the reductive amination of a diketone.

Comparison of Synthetic Routes for Pilot Plant Scale

The selection of a synthetic route for pilot plant production depends on a variety of factors including yield, purity, cost of starting materials, reaction time, and safety. Below is a summary of the two proposed methods for the synthesis of this compound.

ParameterMethod 1: Amination of 2-Bromo-3-pentanoneMethod 2: Reductive Amination of Pentane-2,3-dione
Starting Materials 2-Bromo-3-pentanone, Liquid Ammonia (B1221849)Pentane-2,3-dione, Ammonia, Hydrogen Gas
Catalyst/Reagent None (Ammonia acts as reactant and base)Raney Nickel or other hydrogenation catalysts
Typical Solvents Ethanol (B145695), Methanol (B129727), or neat (liquid ammonia)Methanol, Ethanol
Reaction Temperature 25-50°C (under pressure)50-100°C
Reaction Pressure 5-10 bar (to maintain ammonia as a liquid)10-50 bar (Hydrogen pressure)
Typical Reaction Time 12-24 hours8-16 hours
Reported Yield 70-85%80-95%
Product Purity (after workup) Good to excellent, requires removal of ammonium (B1175870) bromideGood, requires removal of catalyst and byproducts
Key Advantages High atom economy, avoids use of a separate reducing agent.High yield and purity, utilizes a common industrial catalyst.
Key Disadvantages Handling of corrosive and lachrymatory 2-bromo-3-pentanone. Requires pressure equipment for liquid ammonia.Requires handling of flammable hydrogen gas and pyrophoric Raney Nickel.

Experimental Protocols

Method 1: Amination of 2-Bromo-3-pentanone

This method involves the direct nucleophilic substitution of the bromine atom in 2-bromo-3-pentanone with ammonia. The use of liquid ammonia serves as both the nucleophile and the acid scavenger.

Materials:

  • 2-Bromo-3-pentanone (CAS: 815-52-1)

  • Liquid Ammonia (anhydrous)

  • Ethanol (or Methanol), anhydrous

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Pressure reactor (autoclave) equipped with a stirrer, temperature and pressure gauges, and a cooling system.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Charging the Reactor: In a well-ventilated fume hood, carefully charge the pressure reactor with a solution of 2-bromo-3-pentanone in anhydrous ethanol (e.g., 1 kg of 2-bromo-3-pentanone in 5 L of ethanol).

  • Cooling and Addition of Ammonia: Cool the reactor to -30°C to -40°C. Carefully condense anhydrous liquid ammonia into the reactor (typically 5-10 molar equivalents relative to the bromo-ketone).

  • Reaction: Seal the reactor and allow it to warm to room temperature while stirring. The pressure will increase as the ammonia warms. Heat the reactor to 40-50°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by taking aliquots (after safely venting and cooling) and analyzing by GC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to below the boiling point of ammonia and slowly vent the excess ammonia into a scrubber. Transfer the reaction mixture to a large flask.

  • Extraction: Remove the solvent under reduced pressure. To the residue, add water and a suitable organic solvent (e.g., diethyl ether). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Method 2: Reductive Amination of Pentane-2,3-dione

This method involves the formation of an imine intermediate from pentane-2,3-dione and ammonia, which is then reduced in situ with hydrogen gas over a catalyst.

Materials:

  • Pentane-2,3-dione (CAS: 600-14-6)

  • Ammonia (as aqueous or methanolic solution)

  • Raney Nickel (activated, as a slurry)

  • Hydrogen gas

  • Methanol (anhydrous)

  • Filter aid (e.g., Celite)

Equipment:

  • High-pressure hydrogenation reactor (autoclave) with a gas inlet, stirrer, and temperature and pressure controls.

  • Filtration apparatus.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, carefully wash the activated Raney Nickel slurry with anhydrous methanol to remove any residual water.

  • Charging the Reactor: In a fume hood, charge the hydrogenation reactor with a solution of pentane-2,3-dione in methanol. Add the Raney Nickel catalyst slurry (typically 5-10% by weight of the diketone).

  • Addition of Ammonia: Add a methanolic solution of ammonia (typically 1.5-3 molar equivalents) to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-40 bar) and heat to 60-80°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 8-16 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Under an inert atmosphere (as Raney Nickel can be pyrophoric), carefully filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with methanol.

  • Concentration and Purification: Combine the filtrate and washes and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford pure this compound.

Visualization of Experimental Workflows

experimental_workflow_amination cluster_method1 Method 1: Amination of 2-Bromo-3-pentanone M1_Start Start M1_Charge Charge Reactor: 2-Bromo-3-pentanone in Ethanol M1_Start->M1_Charge M1_Cool Cool to -40°C M1_Charge->M1_Cool M1_AddNH3 Add Liquid Ammonia M1_Cool->M1_AddNH3 M1_React React at 40-50°C (12-24h) M1_AddNH3->M1_React M1_Vent Vent Excess Ammonia M1_React->M1_Vent M1_Workup Aqueous Workup & Extraction M1_Vent->M1_Workup M1_Purify Vacuum Distillation M1_Workup->M1_Purify M1_End Pure this compound M1_Purify->M1_End

Caption: Workflow for the amination of 2-Bromo-3-pentanone.

experimental_workflow_reductive_amination cluster_method2 Method 2: Reductive Amination of Pentane-2,3-dione M2_Start Start M2_Charge Charge Reactor: Pentane-2,3-dione, Methanol, Raney Ni M2_Start->M2_Charge M2_AddNH3 Add Ammonia Solution M2_Charge->M2_AddNH3 M2_Hydrogenate Hydrogenate at 60-80°C, 20-40 bar (8-16h) M2_AddNH3->M2_Hydrogenate M2_Filter Filter to Remove Catalyst M2_Hydrogenate->M2_Filter M2_Concentrate Concentrate Filtrate M2_Filter->M2_Concentrate M2_Purify Vacuum Distillation M2_Concentrate->M2_Purify M2_End Pure this compound M2_Purify->M2_End

Caption: Workflow for the reductive amination of Pentane-2,3-dione.

Safety Considerations for Pilot Plant Operations

Scaling up chemical syntheses introduces new safety challenges that must be rigorously addressed.

General Precautions:

  • All operations should be conducted in a well-ventilated pilot plant area.

  • Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Emergency eyewash stations and safety showers must be readily accessible.

  • Develop and strictly follow Standard Operating Procedures (SOPs) for each step of the synthesis.

  • Conduct a thorough Process Hazard Analysis (PHA) before commencing pilot plant operations.

Method 1: Amination of 2-Bromo-3-pentanone

  • 2-Bromo-3-pentanone: This starting material is corrosive and a lachrymator. Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]

  • Liquid Ammonia: Anhydrous ammonia is a corrosive and toxic gas. Handling requires specialized equipment and training. Ensure the pressure reactor is properly rated and maintained. A scrubber system must be in place to neutralize vented ammonia.

  • Pressure Operations: The reaction is run under pressure. Ensure all fittings and seals on the reactor are secure and regularly inspected. Implement a pressure relief system.

Method 2: Reductive Amination of Pentane-2,3-dione

  • Pentane-2,3-dione: This compound is a highly flammable liquid and vapor.[2][3][4][5][6] It can cause skin and serious eye irritation.[2][3][4][6] Handle in a well-ventilated area away from ignition sources.[2][3][4][6]

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. The hydrogenation area must be equipped with appropriate ventilation and explosion-proof electrical equipment. Hydrogen detectors should be in place.

  • Raney Nickel: Activated Raney Nickel is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[7][8][9][10] It should always be handled as a slurry under an inert liquid (e.g., water or the reaction solvent). Procedures for safe handling and disposal of the catalyst must be strictly followed.[7][8][9][10]

Sodium Triacetoxyborohydride (B8407120) (Alternative Reducing Agent):

  • While not in the primary protocol, if sodium triacetoxyborohydride is considered as an alternative reducing agent, it is important to note that it is a flammable solid that reacts with water to release flammable gases.[11][12][13][14] It can also cause severe skin burns and eye damage.[11][12][13][14] Handling requires an inert atmosphere and avoidance of contact with moisture.[11][12][13][14] Due to its reactivity and potential for hydrogen evolution upon quench, its use on a large scale requires careful thermal management and hazard assessment.[15]

References

Application of 2-Amino-3-pentanone in Multicomponent Reaction Design: A Feasibility Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-pentanone, an α-amino ketone, possesses a unique bifunctional structure that presents significant potential for the design of novel multicomponent reactions (MCRs). The presence of both a nucleophilic amino group and an electrophilic ketone within the same molecule allows for its participation in a variety of cascade and domino reactions, leading to the rapid assembly of complex nitrogen-containing heterocycles. These heterocyclic scaffolds are of paramount interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds.

While the inherent reactivity of α-amino ketones is well-established, a comprehensive review of the scientific literature reveals a notable absence of specific, detailed experimental protocols for the use of this compound in well-known MCRs such as the Ugi, Passerini, Biginelli, and Hantzsch reactions. This lack of concrete examples prevents the creation of detailed application notes and protocols with specific quantitative data at this time.

This document, therefore, provides a high-level overview of the theoretical potential of this compound in MCRs, drawing parallels from the known reactivity of other α-amino ketones. It aims to serve as a conceptual guide for researchers interested in exploring this promising, yet underexplored, area of synthetic chemistry.

Theoretical Applications in Key Multicomponent Reactions

The dual functionality of this compound allows it to act as different components in various MCRs, leading to a diverse range of potential products.

Hantzsch Pyridine (B92270) Synthesis

In a modified Hantzsch synthesis, this compound could theoretically serve as the enamine component. The reaction would likely proceed via an initial condensation of an aldehyde with a β-ketoester to form an α,β-unsaturated carbonyl compound, followed by a Michael addition of the enamine derived from this compound, and subsequent cyclization and aromatization to yield highly substituted pyridines.

Logical Relationship: Hantzsch-type Reaction with this compound

Hantzsch_type_reaction Aldehyde Aldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl BetaKetoester β-Ketoester BetaKetoester->UnsaturatedCarbonyl MichaelAdduct Michael Adduct UnsaturatedCarbonyl->MichaelAdduct AminoPentanone This compound (as Enamine) AminoPentanone->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Pyridine Substituted Pyridine CyclizedIntermediate->Pyridine

Caption: Hypothetical workflow for a Hantzsch-type pyridine synthesis using this compound.

Biginelli and Biginelli-like Reactions

In a Biginelli-like reaction, this compound could potentially act as the ketone component. The reaction would involve the condensation of an aldehyde, a urea (B33335) or thiourea (B124793) derivative, and this compound to generate dihydropyrimidinone or dihydropyrimidinethione scaffolds. The presence of the amino group on the ketone could lead to further intramolecular cyclizations or functionalizations, offering a route to novel fused heterocyclic systems.

Experimental Workflow: General MCR Screening

MCR_Screening_Workflow Start Start: Define Reactants (this compound, Aldehyde, etc.) SolventScreen Solvent Screening (e.g., MeOH, EtOH, MeCN, Toluene) Start->SolventScreen CatalystScreen Catalyst Screening (e.g., Acidic, Basic, Lewis Acid) SolventScreen->CatalystScreen TempScreen Temperature Screening (RT, 50°C, 80°C, Reflux) CatalystScreen->TempScreen ReactionMonitoring Reaction Monitoring by TLC/LC-MS TempScreen->ReactionMonitoring Workup Work-up and Isolation ReactionMonitoring->Workup Characterization Characterization (NMR, MS, IR) Workup->Characterization Optimization Optimization of Yield Characterization->Optimization End End: Optimized Protocol Optimization->End

Caption: A general workflow for screening and optimizing a multicomponent reaction involving this compound.

Ugi and Passerini Reactions

The application of this compound in Ugi and Passerini reactions is more complex. In a classical Ugi four-component reaction, the amine component is typically primary or secondary. This compound, being a primary amine, could participate. However, the presence of the adjacent ketone functionality might lead to competing side reactions, such as intramolecular imine formation.

Similarly, the Passerini three-component reaction involves a ketone or aldehyde, a carboxylic acid, and an isocyanide. While this compound contains a ketone, the amino group would likely interfere with the reaction mechanism, potentially by reacting with the carboxylic acid or the isocyanide.

Future Outlook and Research Directions

The lack of published data on the use of this compound in multicomponent reactions highlights a significant opportunity for original research. Future investigations should focus on systematically exploring the reactivity of this compound in the aforementioned MCRs. Key areas of investigation would include:

  • Reaction Condition Optimization: A thorough screening of solvents, catalysts (both acidic and basic), and temperatures will be crucial to identify conditions that favor the desired MCR pathway and minimize side reactions.

  • Substrate Scope Exploration: Varying the other components in the MCRs (e.g., different aldehydes, β-dicarbonyl compounds, isocyanides, and carboxylic acids) will be essential to understand the versatility and limitations of this compound as a building block.

  • Mechanistic Studies: Detailed mechanistic investigations, potentially involving the isolation and characterization of intermediates, will be necessary to understand the reaction pathways and any unexpected rearrangements or cascade processes.

  • Biological Evaluation: The novel heterocyclic compounds synthesized from MCRs involving this compound should be screened for a wide range of biological activities to identify potential lead compounds for drug discovery.

Conclusion

This compound represents a promising but currently underutilized building block for the design of novel multicomponent reactions. While specific experimental protocols are not yet available in the literature, the fundamental principles of MCRs and the known reactivity of α-amino ketones suggest a rich and unexplored area of synthetic chemistry. The theoretical applications outlined in this document provide a conceptual framework to guide future research in this exciting field. The development of MCRs involving this compound has the potential to provide rapid access to novel and structurally diverse heterocyclic scaffolds with significant potential for applications in drug discovery and development. Further experimental work is required to transform this potential into practical synthetic methodologies.

Application of 2-Amino-3-pentanone in Peptide Synthesis: A Novel Building Block for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of 2-Amino-3-pentanone as a starting material for the synthesis of a novel unnatural amino acid, (2S,3S)-2,3-diamino-3-methylpentanoic acid. It outlines the synthetic pathway, protection strategies, and subsequent incorporation into a target peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) methodologies. This novel amino acid offers unique structural properties for peptidomimetic design and drug discovery. All quantitative data is summarized in tables, and key experimental workflows are visualized.

Introduction

Unnatural amino acids are invaluable tools in modern drug discovery and chemical biology. Their incorporation into peptides can enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. This compound is a commercially available building block that possesses both an amino and a ketone functional group, making it a versatile precursor for the synthesis of unique amino acid structures.

This application note describes a plausible and chemically sound approach to convert this compound into a protected diamino acid suitable for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The resulting amino acid, featuring a gem-diamino-like backbone with additional stereocenters, can be used to explore new chemical space in peptide-based therapeutics, such as protease inhibitors or conformationally constrained peptides.

Overall Workflow

The overall process involves a multi-step procedure beginning with the synthesis of the novel unnatural amino acid from this compound, followed by its protection and subsequent use in solid-phase peptide synthesis. The key stages are:

  • Protection of the existing primary amine of this compound.

  • Strecker Synthesis to introduce a nitrile and a second amino group at the C3 position.

  • Hydrolysis of the nitrile to form the carboxylic acid.

  • Orthogonal Protection of the two amino groups and the carboxylic acid for SPPS.

  • Incorporation into a peptide sequence using standard Fmoc-SPPS protocols.

  • Cleavage and Purification of the final peptide.

G cluster_synthesis Unnatural Amino Acid Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) A This compound B Boc Protection of C2-Amine A->B Boc2O, TEA C Strecker Synthesis (NaCN, NH4Cl) B->C Formation of α-aminonitrile D Nitrile Hydrolysis (Acidic) C->D Formation of Carboxylic Acid E Fmoc Protection of C3-Amine D->E Fmoc-OSu F Protected Diamino Acid E->F G SPPS Coupling to Resin F->G HBTU/DIPEA H Peptide Elongation (Deprotection & Coupling Cycles) G->H I Cleavage & Deprotection H->I TFA Cocktail J Final Peptide Purification I->J RP-HPLC

Figure 1: Overall workflow from this compound to a purified peptide.

Experimental Protocols

Protocol 1: Synthesis of (2S,3S)-2-(tert-butoxycarbonylamino)-3-amino-3-methylpentanoic acid

This protocol outlines the synthesis of the core unnatural amino acid.

Step 1: Boc-Protection of this compound

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.

  • Add Triethylamine (TEA) (2.5 eq) and cool the mixture to 0°C in an ice bath.

  • Add Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Perform a liquid-liquid extraction. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-protected this compound.

Step 2: Strecker Synthesis

  • Dissolve the Boc-protected aminoketone (1.0 eq) in methanol (B129727).

  • Add ammonium (B1175870) chloride (NH₄Cl) (5.0 eq) and sodium cyanide (NaCN) (5.0 eq) in water.

  • Stir the mixture at room temperature for 24 hours.

  • Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude α-aminonitrile.

Step 3: Nitrile Hydrolysis

  • Add the crude α-aminonitrile to a 6M HCl solution.

  • Heat the mixture to reflux (approx. 100°C) for 12-18 hours until HPLC-MS analysis indicates complete conversion of the nitrile to a carboxylic acid.

  • Cool the reaction mixture and concentrate under vacuum to remove excess HCl.

  • The resulting product is the hydrochloride salt of the diamino acid.

Protocol 2: Orthogonal Protection for SPPS

Step 1: Fmoc-Protection of the C3-Amine

  • Dissolve the crude diamino acid hydrochloride salt (1.0 eq) in a 1:1 mixture of 1,4-dioxane (B91453) and water.

  • Add sodium carbonate (Na₂CO₃) (3.0 eq) to adjust the pH to ~9.

  • Add 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) (1.05 eq) portion-wise.

  • Stir at room temperature for 16 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography to yield the final Fmoc- and Boc-protected unnatural amino acid: Fmoc-(2S,3S)-3-amino-2-(Boc-amino)-3-methylpentanoic acid .

Protocol 3: Incorporation into a Peptide via Fmoc-SPPS

This protocol describes the manual incorporation of the synthesized amino acid into a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.5 mmol/g) in a fritted reaction vessel.

  • Swell the resin in Dimethylformamide (DMF) for 30 minutes. Drain the DMF.

2. N-α-Fmoc Deprotection (of the resin or preceding amino acid):

  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine/DMF and agitate for 10 minutes.

  • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

3. Coupling of the Unnatural Amino Acid:

  • In a separate vial, dissolve the protected unnatural amino acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the activation mixture and vortex for 1 minute.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, continue coupling for another hour.

4. Capping (Optional but Recommended):

  • If the Kaiser test remains positive after extended coupling, cap any unreacted amines by adding a solution of 10% acetic anhydride (B1165640) and 10% DIPEA in DMF for 20 minutes.

5. Peptide Cleavage and Deprotection:

  • After peptide synthesis is complete, wash the resin with DCM and dry under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide representative data for the synthesis and application of the novel amino acid.

Table 1: Synthesis and Protection of the Unnatural Amino Acid

StepStarting MaterialProductYield (%)Purity (by HPLC) (%)
1. Boc-ProtectionThis compoundBoc-NH-(C₅H₁₀)=O92>98
2. Strecker SynthesisBoc-protected ketoneBoc-protected α-aminonitrile75~85 (crude)
3. Nitrile Hydrolysis & Fmoc-Protectionα-aminonitrileFmoc/Boc-protected diamino acid68>97 (after column)

Table 2: Peptide Synthesis Data (Example Sequence: Ac-Tyr-Val-X-Gly-Phe-NH₂) Where X is the novel unnatural amino acid.

ParameterValue
ResinRink Amide (0.5 mmol/g)
Synthesis Scale0.1 mmol
Coupling Efficiency for X>98% (by Kaiser Test)
Crude Peptide Yield78 mg (71%)
Crude Peptide Purity65%
Final Yield (after HPLC)42 mg (38%)
Final Purity (by HPLC)>98%
Observed Mass (M+H)⁺1098.6 Da (Expected: 1098.5 Da)

Application Example: Protease Inhibitor Design

Peptides containing keto-groups or modified backbones can act as inhibitors of proteases by mimicking the transition state of peptide bond hydrolysis. The novel diamino acid derived from this compound could be incorporated into a peptide sequence designed to target the active site of a serine or cysteine protease.

G Protease Protease Active Site Substrate Natural Peptide Substrate Protease->Substrate Binding Inhibitor Peptide with Unnatural Amino Acid (X) Protease->Inhibitor Strong, Irreversible or Slow-Reversible Binding Product Cleaved Peptide Fragments Substrate->Product Hydrolysis Inhibitor->Protease Inhibition of Activity

Figure 2: Inhibition of a protease by a peptide containing the novel amino acid.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-3-pentanone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields and other experimental issues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to enhance your understanding of the synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and accessible synthetic routes for this compound, an α-amino ketone, are the Mannich reaction and reductive amination. The Mannich reaction is a three-component condensation involving a ketone (diethyl ketone), an aldehyde (formaldehyde), and an amine (ammonia or a primary amine). Reductive amination typically involves the reaction of an α-hydroxyketone (3-hydroxy-2-pentanone) or a related precursor with an amine source in the presence of a reducing agent.

Q2: I am experiencing very low yields in my this compound synthesis. What are the likely causes?

A2: Low yields can stem from several factors depending on the chosen synthetic route. For the Mannich reaction, common issues include the formation of side products from the reaction of the Mannich base with additional aldehyde or ketone molecules, especially when using ammonia (B1221849) or a primary amine.[1] For reductive amination, incomplete imine formation or the reduction of the starting carbonyl compound before amination can significantly lower the yield. Reaction conditions such as temperature, solvent, and catalyst choice are also critical.

Q3: How can I minimize the formation of byproducts in the Mannich reaction?

A3: To minimize byproduct formation, precise control over the stoichiometry of the reactants is crucial. Using a secondary amine instead of a primary amine or ammonia can prevent further condensation of the product.[1] Additionally, optimizing the reaction temperature and time can favor the formation of the desired product.

Q4: What are the key parameters to optimize in a reductive amination for this synthesis?

A4: Key parameters to optimize include the choice of reducing agent, the pH of the reaction medium, the solvent, and the temperature. The reducing agent should be selective for the imine over the ketone. The pH needs to be controlled to facilitate imine formation without causing decomposition of the reactants or products. Temperature can influence the rate of both imine formation and reduction.

Troubleshooting Guides

Low Yield in Mannich Reaction
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inadequate reaction time or temperature.Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC/MS.
Ineffective catalyst.If using a catalyst, ensure it is active and used in the correct concentration.
Formation of multiple products Use of a primary amine leading to bis-addition.Consider using a secondary amine if the final product allows for it. Otherwise, carefully control the stoichiometry to favor the mono-adduct.
Self-condensation of the ketone or aldehyde.Optimize reaction conditions (lower temperature, different catalyst) to favor the Mannich reaction over self-condensation.
Product decomposition Harsh reaction conditions (e.g., high temperature, extreme pH).Employ milder reaction conditions. The stability of β-amino ketones can be an issue under strongly acidic or basic conditions.[2]
Low Yield in Reductive Amination
Symptom Possible Cause Suggested Solution
Starting ketone is recovered Incomplete imine formation.Ensure the pH is weakly acidic (around 4-5) to promote imine formation. Consider adding a dehydrating agent.
Reducing agent is not active.Use a fresh batch of the reducing agent. Ensure anhydrous conditions if the reagent is water-sensitive.
Alcohol byproduct is formed Ketone is reduced before amination.Choose a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (B8407120) (STAB).
Over-alkylation of the amine The product amine reacts further.Use a large excess of the initial amine source to drive the reaction towards the desired product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Mannich Reaction (Hypothetical)

This protocol is a hypothetical adaptation based on general procedures for Mannich reactions.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl ketone (1.0 eq), paraformaldehyde (1.1 eq), and ammonium chloride (1.1 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted starting materials.

  • Basify the aqueous layer with a sodium hydroxide solution to a pH of >10.

  • Extract the product with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Reductive Amination (Hypothetical)

This protocol is a hypothetical adaptation based on general procedures for reductive amination.

Materials:

  • 3-Hydroxy-2-pentanone (or a suitable precursor)

  • Ammonia (or ammonium acetate)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

Procedure:

  • To a stirred solution of 3-hydroxy-2-pentanone (1.0 eq) and ammonia/ammonium acetate (B1210297) (1.5 eq) in DCE, add glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or column chromatography.

Visualizations

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification ketone Diethyl Ketone reaction_step Mannich Condensation (Acid Catalyst, Heat) ketone->reaction_step aldehyde Formaldehyde aldehyde->reaction_step amine Ammonia/Primary Amine amine->reaction_step extraction Solvent Extraction reaction_step->extraction purification Distillation/Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Mannich reaction.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification precursor 3-Hydroxy-2-pentanone imine_formation Imine Formation (Weakly Acidic) precursor->imine_formation amine_source Amine Source amine_source->imine_formation reduction Reduction (Reducing Agent) imine_formation->reduction quenching Quenching reduction->quenching extraction Extraction quenching->extraction purification Distillation/Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via reductive amination.

Troubleshooting_Logic start Low Yield Observed check_reaction Check Reaction Type start->check_reaction mannich Mannich Reaction check_reaction->mannich reductive_amination Reductive Amination check_reaction->reductive_amination mannich_issue Identify Mannich Issue mannich->mannich_issue ra_issue Identify RA Issue reductive_amination->ra_issue bis_addition Bis-addition Product? mannich_issue->bis_addition Multiple Products self_condensation Self-condensation? mannich_issue->self_condensation Side Products incomplete_imine Incomplete Imine Formation? ra_issue->incomplete_imine Starting Material Recovered ketone_reduction Ketone Reduction? ra_issue->ketone_reduction Alcohol Byproduct solution1 Control Stoichiometry/ Use Secondary Amine bis_addition->solution1 solution2 Optimize Temperature/ Catalyst self_condensation->solution2 solution3 Adjust pH/ Add Dehydrating Agent incomplete_imine->solution3 solution4 Use Milder/ More Selective Reducing Agent ketone_reduction->solution4

Caption: Troubleshooting decision tree for low yields in this compound synthesis.

References

Technical Support Center: Purification of 2-Amino-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Amino-3-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound, like many α-aminoketones, presents several purification challenges primarily due to its bifunctional nature. The key difficulties include:

  • Instability on Standard Silica (B1680970) Gel: The acidic nature of silica gel, due to the presence of silanol (B1196071) groups (Si-OH), can cause degradation of the acid-sensitive this compound. This can result in streaking on a Thin Layer Chromatography (TLC) plate and low recovery from a column.[1]

  • Self-Condensation: Primary α-aminoketones are prone to self-condensation reactions, which can lead to the formation of dimeric and other high-molecular-weight impurities, reducing the yield of the desired product.

  • Strong Adsorption to Silica Gel: The basic amino group can interact strongly with the acidic stationary phase, leading to peak tailing and poor separation from impurities. This strong interaction can make elution difficult and result in broad peaks.[1]

Q2: My this compound appears to be degrading on the silica gel column. What are the recommended solutions?

A2: Degradation on a standard silica gel column is a frequent issue. Here are two primary strategies to mitigate this:

  • Deactivation of Silica Gel with Triethylamine (B128534) (TEA): Neutralizing the acidic silanol groups on the silica surface is a highly effective method. This is typically achieved by adding a small percentage of triethylamine (usually 1-3%) to the mobile phase.[1]

  • Amine Protection/Deprotection: Temporarily protecting the amine functionality with a group like tert-butoxycarbonyl (Boc) can prevent its interaction with the silica gel. The resulting N-Boc protected this compound is less polar and not basic, making it significantly easier to purify on standard silica gel. The Boc group can then be removed under acidic conditions to yield the purified product.

Q3: What are the common byproducts I might encounter in the synthesis of this compound?

A3: A common synthetic route to this compound is the Weinreb ketone synthesis, which involves the reaction of an N-protected alanine (B10760859) Weinreb amide with an organometallic reagent like ethylmagnesium bromide. Potential byproducts from this synthesis can include:

  • Over-addition product: Reaction of a second equivalent of the Grignard reagent with the newly formed ketone can lead to a tertiary alcohol. The Weinreb amide methodology is designed to minimize this, but it can still occur under certain conditions.[2]

  • Unreacted starting materials: Incomplete reaction can leave behind the N-protected alanine Weinreb amide.

  • Byproducts from the Grignard reagent: Impurities in the Grignard reagent or side reactions can introduce other contaminants.

  • Self-condensation products: As mentioned, this compound can undergo self-condensation, especially during workup or purification if conditions are not carefully controlled.

Q4: How can I effectively remove triethylamine (TEA) after column chromatography?

A4: If you use triethylamine in your mobile phase, it will be present in your purified fractions. It can often be removed by co-evaporation with a solvent like toluene (B28343) under reduced pressure.[1] Alternatively, if your compound is stable to mild acid, a dilute acidic wash during the workup can be used to protonate and remove the triethylamine into an aqueous layer.

Q5: My crude product is an oil. How can I effectively load it onto a silica gel column?

A5: If your crude this compound is an oil and not readily soluble in the initial mobile phase, you can adsorb it onto a small amount of silica gel. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Purification
Potential Cause Troubleshooting Steps
Degradation on silica gel column 1. Use a mobile phase containing 1-3% triethylamine to neutralize the silica gel.[1] 2. Alternatively, use the Boc-protection/deprotection strategy. 3. Consider using a less acidic stationary phase like neutral alumina.
Incomplete extraction from the reaction mixture 1. Perform multiple extractions with an appropriate organic solvent. 2. Adjust the pH of the aqueous layer to suppress the ionization of the amino group and increase its solubility in the organic phase.[3]
Self-condensation during workup or purification 1. Keep the temperature low during workup and purification steps. 2. Process the material as quickly as possible. 3. Avoid strongly basic or acidic conditions during workup if possible.
Product loss during solvent removal 1. this compound may be volatile. Use a rotary evaporator at a moderate temperature and pressure. 2. For small quantities, consider drying under a stream of inert gas at room temperature.
Issue 2: Poor Separation During Column Chromatography
Potential Cause Troubleshooting Steps
Peak tailing of this compound 1. Add 1-3% triethylamine to the mobile phase to improve the peak shape.[1] 2. Ensure the sample is loaded onto the column in a narrow band by dissolving it in a minimal amount of solvent.[1]
Co-elution with impurities 1. Optimize the mobile phase polarity. A good starting point is a mixture of ethyl acetate (B1210297) and hexanes.[1] 2. Consider using a different stationary phase, such as neutral alumina, which may offer different selectivity.[1] 3. If direct chromatography is challenging, the Boc-protection strategy often provides better separation due to the change in polarity of the target compound.
Product irreversibly adsorbed onto the column 1. This is likely due to strong acidic interactions. Try eluting with a more polar solvent system containing a higher concentration of a basic modifier like triethylamine.[1] 2. If the product still does not elute, consider using a different stationary phase.

Data Presentation

Table 1: Comparison of Purification Strategies for this compound
Purification Strategy Advantages Disadvantages Typical Purity Estimated Yield
Direct Chromatography on TEA-Treated Silica - Fewer synthetic steps. - Faster overall process.- Potential for some degradation, even with TEA. - May require careful optimization of TEA concentration and mobile phase. - Triethylamine must be removed from the final product.>95%60-80%
Boc-Protection/Deprotection Strategy - N-Boc-2-amino-3-pentanone is more stable on silica gel. - Generally leads to higher purity and easier separation.- Adds two steps to the synthesis (protection and deprotection). - Requires additional reagents. - Overall yield may be lower due to the extra steps.>98%50-70% (over two steps)

Experimental Protocols

Protocol 1: Purification of this compound via Direct Column Chromatography on Triethylamine-Treated Silica Gel
  • TLC Analysis: Develop a suitable solvent system for your crude this compound using silica gel TLC plates. A good starting point is a mixture of ethyl acetate and hexanes. Add 1-3% triethylamine to the developing solvent. The ideal Rf for the target compound is between 0.2 and 0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (containing 1-3% triethylamine). Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Add a layer of sand on top of the silica bed.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the sample solution to the top of the column and allow it to adsorb onto the silica gel.[1]

  • Elution: Add the mobile phase to the column and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC to identify those containing the purified product.[1]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be present and can often be removed by co-evaporation with toluene.[1]

Protocol 2: Purification of this compound via a Boc-Protection/Deprotection Strategy
  • Boc-Protection:

    • Dissolve the crude this compound in a suitable solvent such as dichloromethane (B109758) or a mixture of dioxane and water.

    • Add a base, such as triethylamine or sodium bicarbonate.

    • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction to isolate the crude N-Boc protected this compound.

  • Column Chromatography of the N-Boc Protected Compound:

    • Develop a suitable solvent system (e.g., ethyl acetate/hexanes) using TLC.

    • Perform standard silica gel column chromatography to purify the N-Boc protected compound.

  • Deprotection of the Purified Compound:

    • Dissolve the purified N-Boc protected this compound in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the reaction by TLC until the protected compound is fully consumed.

    • Remove the solvent and TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA) to yield the purified this compound as its TFA salt.[1]

Protocol 3: Recrystallization of this compound Hydrochloride
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., ethanol, isopropanol, methanol/diethyl ether, ethanol/ethyl acetate) at room temperature and with gentle heating to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound hydrochloride in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove the charcoal.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[3]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_final Final Product Crude Product Crude Product Direct Chromatography Direct Chromatography Crude Product->Direct Chromatography Boc Protection Boc Protection Crude Product->Boc Protection Pure this compound Pure this compound Direct Chromatography->Pure this compound Boc Chromatography Boc Chromatography Boc Protection->Boc Chromatography Deprotection Deprotection Boc Chromatography->Deprotection Deprotection->Pure this compound

Caption: Purification workflow for this compound.

Troubleshooting_Logic Low Yield Low Yield Degradation Degradation Low Yield->Degradation Use TEA Use TEA Degradation->Use TEA Boc Protection Boc Protection Degradation->Boc Protection Poor Separation Poor Separation Peak Tailing Peak Tailing Poor Separation->Peak Tailing Optimize Mobile Phase Optimize Mobile Phase Poor Separation->Optimize Mobile Phase Peak Tailing->Use TEA

Caption: Troubleshooting logic for common purification issues.

References

Preventing self-condensation of 2-Amino-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-3-pentanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the self-condensation of this compound during their experiments.

Troubleshooting Guides

Issue: Unexpected Side Product Formation and Low Yield of Desired Product

If you are observing a loss of your starting material, this compound, and the appearance of unexpected higher molecular weight impurities, you are likely encountering self-condensation. This occurs when one molecule of this compound acts as a nucleophile (enolate) and another as an electrophile, leading to dimers or oligomers.

Troubleshooting Steps:

  • Confirm Dimerization: Analyze your reaction mixture by LC-MS to confirm the presence of a species with a mass-to-charge ratio corresponding to the dimer of this compound (M+H)+ = 203.29 g/mol .

  • Evaluate Reaction Conditions: Review your experimental parameters to identify potential causes.

ParameterPotential Cause of Self-CondensationRecommended Action
pH Basic or acidic conditions can catalyze enolate formation.Maintain a neutral pH (around 6-8) if your reaction permits. Use a suitable buffer system.
Temperature Elevated temperatures can provide the activation energy for self-condensation.Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Concentration High concentrations increase the probability of intermolecular reactions.Use the lowest practical concentration for your reaction. Consider slow addition of this compound to the reaction mixture.
Base/Acid Presence of strong bases or acids.If a base or acid is required for your primary reaction, consider using a milder or sterically hindered catalyst. For base-catalyzed reactions, consider using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to achieve quantitative enolate formation, minimizing the presence of the neutral ketone.[1]
Solvent Protic solvents can facilitate proton transfer in the condensation mechanism.If compatible with your reaction, consider using an aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound self-condensation?

A1: The self-condensation of this compound proceeds through an aldol-type reaction. Under basic conditions, the ketone is deprotonated at the alpha-carbon to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of a second molecule of this compound. The resulting aldol (B89426) adduct can then dehydrate to form an α,β-unsaturated ketone. Acidic conditions can also promote this reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Q2: How can I protect the functional groups of this compound to prevent self-condensation?

A2: Protecting either the amino or the ketone functionality can effectively prevent self-condensation.

  • Amine Protection: The amino group can be protected with common protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc).[2] These groups are stable under a variety of reaction conditions and can be selectively removed later. Protection of the amine reduces its basicity and nucleophilicity, which can indirectly influence the propensity for enolate formation.

  • Ketone Protection: The ketone group can be protected as an acetal (B89532) or ketal, for example, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst.[3][4] This strategy is effective if the subsequent reaction steps are performed under basic or neutral conditions, as acetals are stable under these conditions but are readily cleaved with aqueous acid.[4]

Q3: What analytical techniques are suitable for detecting and quantifying the self-condensation product?

A3: Several analytical techniques can be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detecting the dimer and other oligomers by their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile condensation products that may form upon heating.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the condensation products and determine the purity of your desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or other suitable detector can be used to quantify the amount of this compound remaining and the amount of condensation product formed.

Q4: Are there any specific storage conditions to minimize self-condensation of this compound?

A4: To minimize self-condensation during storage, it is recommended to:

  • Store at low temperatures: Keep the compound at or below room temperature, with refrigeration being preferable.

  • Protect from light: Store in an amber vial or in the dark.

  • Use an inert atmosphere: For long-term storage, consider storing under an inert atmosphere like nitrogen or argon to prevent potential oxidative side reactions that could generate catalysts for condensation.

  • Ensure neutrality: Ensure the compound is free from acidic or basic impurities.

Experimental Protocols

Protocol 1: Amine Protection of this compound using Boc Anhydride

This protocol describes the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or THF in a round-bottom flask.

  • Add triethylamine or DIPEA (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-2-amino-3-pentanone.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Ketone Protection of this compound via Acetal Formation

This protocol details the protection of the ketone group as a cyclic acetal.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA) or other acid catalyst

  • Toluene (B28343) or Benzene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Combine this compound (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-TSA in toluene in a round-bottom flask.

  • Attach a Dean-Stark apparatus and a condenser to the flask.

  • Heat the mixture to reflux and collect the water that is formed.

  • Continue refluxing until no more water is collected.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the protected product.

  • Purify by vacuum distillation or column chromatography if needed.

Visualizations

Self_Condensation_Pathway cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration (optional) 2_Amino_3_pentanone_1 This compound Enolate Enolate Intermediate 2_Amino_3_pentanone_1->Enolate Deprotonation 2_Amino_3_pentanone_2 This compound (Electrophile) Base Base (e.g., OH⁻) Base->Enolate Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack 2_Amino_3_pentanone_2->Aldol_Adduct Condensation_Product α,β-Unsaturated Ketone Aldol_Adduct->Condensation_Product - H₂O

Caption: Mechanism of this compound self-condensation.

Troubleshooting_Workflow cluster_conditions Potential Causes cluster_solutions Corrective Actions start Low Yield / Impurity Observed confirm_dimer Confirm Dimerization (LC-MS) start->confirm_dimer is_dimer Dimer Confirmed? confirm_dimer->is_dimer evaluate_conditions Evaluate Reaction Conditions ph pH (Acidic/Basic) evaluate_conditions->ph temp High Temperature evaluate_conditions->temp conc High Concentration evaluate_conditions->conc protecting_group Use Protecting Group Strategy evaluate_conditions->protecting_group is_dimer->evaluate_conditions Yes other_issue Investigate Other Side Reactions is_dimer->other_issue No adjust_ph Adjust to Neutral pH ph->adjust_ph lower_temp Lower Reaction Temperature temp->lower_temp lower_conc Decrease Concentration / Slow Addition conc->lower_conc

Caption: Troubleshooting workflow for self-condensation.

Protection_Strategy_Logic start Prevent Self-Condensation decision Is subsequent reaction compatible with... start->decision amine_protection Protect Amine Group (e.g., Boc, Fmoc) decision->amine_protection ...acidic conditions? ketone_protection Protect Ketone Group (e.g., Acetal) decision->ketone_protection ...basic/nucleophilic conditions? acidic_conditions Acidic Conditions? basic_conditions Basic/Nucleophilic Conditions?

Caption: Logic for choosing a protecting group strategy.

References

Technical Support Center: Optimizing N-Protection of 2-Amino-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-protection of 2-amino-3-pentanone. Designed for researchers, scientists, and professionals in drug development, this guide offers detailed experimental protocols, data summaries, and visual workflows to address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the N-protection of this compound, providing potential causes and actionable solutions.

Q1: I am observing a low or no yield of my N-protected product. What are the possible causes and how can I improve it?

A1: Low or no product yield is a common issue that can stem from several factors:

  • Inappropriate Base: The choice and amount of base are critical. For Boc protection with (Boc)₂O, a mild base like sodium bicarbonate is often sufficient. For Cbz protection with Cbz-Cl, a slightly stronger base such as triethylamine (B128534) (TEA) or sodium carbonate may be needed to neutralize the HCl byproduct.[1][2] Ensure the base is not too strong to avoid side reactions like self-condensation of the pentanone.

  • Reaction Temperature: Many N-protection reactions proceed well at room temperature.[3][4] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can increase the rate. However, excessive heat can lead to decomposition or side reactions.

  • Reagent Stoichiometry: An insufficient amount of the protecting group reagent will lead to incomplete conversion. A slight excess (1.1-1.2 equivalents) of the protecting agent is recommended.[5]

  • Solvent Choice: The solvent should fully dissolve the starting material. For the likely polar this compound, solvents like tetrahydrofuran (B95107) (THF), dioxane, acetonitrile, or a mixture of an organic solvent and water are good starting points.[2][3]

  • Moisture: Some reagents, like benzyl (B1604629) chloroformate (Cbz-Cl), are sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup if you suspect this to be an issue.

Q2: My reaction is showing multiple spots on the TLC plate, indicating side products. What are these and how can I minimize them?

A2: The formation of side products can complicate purification and reduce yield. Common side products include:

  • Di-protection: Primary amines can sometimes be protected twice, especially if a large excess of the protecting agent and a strong base are used. To avoid this, use a controlled amount of the protecting agent (around 1.1 equivalents).

  • Aldol Condensation: The ketone functionality of this compound can undergo self-condensation under basic conditions. Using a milder base (e.g., NaHCO₃ instead of a strong organic base) and keeping the temperature low can mitigate this.

  • Urea Formation: This can be an issue with sterically hindered amines, particularly when using strong bases.[6]

  • Over-reaction with Cbz-Cl: Benzyl chloroformate can react with the enolate of the ketone if a strong base is used. Maintaining a controlled pH (around 8-10) is crucial.[1]

Q3: The purification of my N-protected this compound is proving difficult. What are the best practices?

A3: Purification can be challenging due to the properties of the product and potential impurities.

  • Work-up: A standard aqueous work-up is often the first step. For Boc-protected products, washing with a mild acid (like dilute citric acid) can help remove unreacted amine, while a wash with a mild base (like saturated sodium bicarbonate solution) can remove acidic byproducts.

  • Extraction: Ensure efficient extraction of your product from the aqueous layer by using a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and performing multiple extractions.

  • Column Chromatography: Silica (B1680970) gel chromatography is a common method for purification. A gradient elution with a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) is typically effective. The polarity of the eluent will depend on the protecting group used.

  • Crystallization: If the product is a solid, recrystallization can be an excellent purification method.[1]

Q4: Which protecting group (Boc, Cbz, or Fmoc) is most suitable for my application?

A4: The choice of protecting group depends on the subsequent steps in your synthesis.

  • Boc (tert-butyloxycarbonyl): This is a very common and versatile protecting group. It is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent).[3]

  • Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[2] This makes it orthogonal to the Boc group.

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by mild bases, such as piperidine.[7] This is another example of an orthogonal protecting group to both Boc and Cbz.

Data Presentation: Comparison of N-Protection Conditions

Table 1: N-Boc Protection of Aliphatic Amines with Di-tert-butyl Dicarbonate (B1257347) ((Boc)₂O)

Amine SubstrateBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Primary Aliphatic AmineNaHCO₃ (2.0)Dioxane/H₂ORoom Temp2-4>90General Protocol[4]
Primary Aliphatic AmineTEA (1.5)THFRoom Temp1-3>95General Protocol[3]
Amino AcidNa₂CO₃ (2.0)Dioxane/H₂ORoom Temp1285-95General Protocol
Hindered Primary AmineDMAP (cat.)CH₂Cl₂Room Temp1-2>90[6]

Table 2: N-Cbz Protection of Aliphatic Amines with Benzyl Chloroformate (Cbz-Cl)

Amine SubstrateBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Primary Aliphatic AmineNaHCO₃ (2.0)THF/H₂O0 to RT2090[2]
Amino AcidNa₂CO₃/NaHCO₃H₂O0 to RT2-480-95[1]
Primary Aliphatic AmineNaOH (aq.)-0 to RT396[8]

Table 3: N-Fmoc Protection of Aliphatic Amines with Fmoc-Cl or Fmoc-OSu

Amine SubstrateReagentBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Primary Aliphatic AmineFmoc-Cl-H₂O600.5-480-95[5]
Amino AcidFmoc-Cl-H₂O/Ethanol601-585-95[5]
Primary Aliphatic AmineFmoc-OSuNaHCO₃ (2.0)Dioxane/H₂ORoom Temp2-12>90General Protocol[7]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-3-pentanone.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for N-Cbz Protection

  • Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 2:1).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (2.0 equivalents).

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring by TLC.[2]

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography.[2]

Visualizations

G Experimental Workflow for N-Protection of this compound A 1. Reaction Setup - Dissolve this compound and base in solvent - Cool if necessary B 2. Reagent Addition - Add protecting group reagent (e.g., (Boc)₂O, Cbz-Cl) dropwise A->B C 3. Reaction - Stir at specified temperature - Monitor by TLC B->C D 4. Work-up - Quench reaction - Aqueous wash C->D E 5. Extraction - Extract product with organic solvent D->E F 6. Drying and Concentration - Dry organic layer (e.g., Na₂SO₄) - Evaporate solvent E->F G 7. Purification - Column chromatography or recrystallization F->G H Purified N-Protected Product G->H

Caption: General experimental workflow for the N-protection of this compound.

G Troubleshooting: Low or No Product Yield Start Low or No Yield Observed Q1 Is starting material consumed (TLC)? Start->Q1 A1_Yes Product degradation or work-up issue Q1->A1_Yes Yes A1_No Incomplete or no reaction Q1->A1_No No Q3 Re-evaluate work-up procedure: - pH adjustment correct? - Efficient extraction? A1_Yes->Q3 Q2 Check reaction conditions: - Base appropriate? - Temperature optimal? - Reagent stoichiometry correct? A1_No->Q2 A2_Optimize Adjust base, temperature, or stoichiometry Q2->A2_Optimize End Improved Yield A2_Optimize->End A3_Optimize Modify work-up/extraction protocol Q3->A3_Optimize A3_Optimize->End

References

Troubleshooting guide for 2-Amino-3-pentanone column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of 2-Amino-3-pentanone, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying this compound using column chromatography?

This compound contains both a basic amino group and a ketone functionality, which can lead to several challenges on standard silica (B1680970) gel columns.[1] Common issues include tailing (asymmetrical peaks) due to the interaction of the basic amino group with acidic silanol (B1196071) groups on the silica surface, potential for decomposition, and co-elution with impurities.[2][3]

Q2: What stationary phase is recommended for this compound purification?

For initial attempts, silica gel is a common choice. However, due to the basic nature of the amino group, tailing can be a significant problem.[3] If tailing is observed, consider deactivating the silica gel by adding a small percentage of a base like triethylamine (B128534) (0.1-1%) to the mobile phase.[3] Alternatively, neutral alumina (B75360) could be a suitable stationary phase. For more challenging separations, reverse-phase (C18) chromatography might be an option.[4]

Q3: Which mobile phase systems are effective for the chromatography of this compound?

Given the compound's polarity from the amino and carbonyl groups, a moderately polar mobile phase is a good starting point.[1] Systems like dichloromethane (B109758)/methanol or ethyl acetate (B1210297)/methanol are often used.[4] A gradient elution, starting with a lower polarity and gradually increasing it, is typically effective for separating the target compound from less polar and more polar impurities.[3][4]

Q4: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the column.[4] It helps in selecting an appropriate mobile phase system before running the column and in identifying which fractions contain the purified product during elution. High-Performance Liquid Chromatography (HPLC) can provide a more detailed analysis of fraction purity.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Poor Separation / Co-elution Inappropriate mobile phase polarity.Optimize the solvent system using TLC. Try a different solvent combination or a shallower gradient.[4]
Column is overloaded with crude material.Reduce the amount of sample loaded onto the column. A general rule is 1-10% of the silica gel weight.
Low Yield / No Compound Eluted Compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by letting a spot sit for several hours before eluting.[2] Consider using a less acidic stationary phase like neutral alumina or deactivating the silica with triethylamine.[2][3]
The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. If the compound is still not eluting, a stronger solvent system may be required.[2]
Compound is highly water-soluble and was lost during extraction.Perform multiple extractions from the aqueous layer or adjust the pH to suppress ionization and increase organic solubility.[4]
Peak Tailing Strong interaction between the basic amino group and acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica.[3]
Compound Elutes Too Quickly The mobile phase is too polar.Start with a less polar solvent system.
The sample was dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent. If solubility is an issue, use the dry loading technique.[5]
Column Running Dry / Cracking Improper column packing.Ensure the column is packed uniformly without any air bubbles. Keep the solvent level above the stationary phase at all times.[5]
High vacuum pressure during elution.If using flash chromatography, avoid excessively high pressure which can cause solvent to evaporate too quickly. A water pump is often preferred over a high-vac line.[5]
Column Clogged / Slow Flow Rate Particulate matter from the crude sample.Pre-filter the sample before loading it onto the column.[6]
The sample precipitated at the top of the column.Ensure the sample is fully dissolved before loading. Dry loading can help if the sample has low solubility in the initial mobile phase.[5]

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Stationary Phase Selection : Based on preliminary TLC analysis, select a suitable stationary phase (e.g., silica gel).

  • Mobile Phase Selection : Use TLC to determine an optimal solvent system that gives a good separation and an Rf value of approximately 0.3-0.4 for this compound. A common starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[4]

  • Column Packing :

    • Secure a column of appropriate size vertically.

    • Place a small plug of cotton or glass wool at the bottom.[5]

    • Add a thin layer of sand.

    • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase.

    • Pour the slurry into the column carefully, avoiding air bubbles. Allow the stationary phase to settle into a packed bed.[4]

  • Sample Loading :

    • Wet Loading : Dissolve the crude this compound in a minimal amount of the mobile phase.[5] Carefully add this solution to the top of the column.

    • Dry Loading : If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the column bed.[4]

  • Elution :

    • Carefully add the mobile phase to the column.

    • Begin elution, starting with the low-polarity mobile phase determined from TLC.

    • If using gradient elution, gradually increase the polarity of the mobile phase to elute compounds of increasing polarity.[4]

  • Fraction Collection : Collect fractions in an organized manner (e.g., in test tubes).

  • Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure product.[4]

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]

Troubleshooting Workflow

TroubleshootingWorkflow start Observed Problem p1 Poor Separation start->p1 p2 Low Yield start->p2 p3 Peak Tailing start->p3 p4 No Elution start->p4 c1a Wrong Mobile Phase p1->c1a Cause? c1b Column Overloaded p1->c1b Cause? c2a Compound Decomposed p2->c2a Cause? c2b Elution Too Weak p2->c2b Cause? c3a Basic Amine on Acidic Silica p3->c3a Cause? c4a Mobile Phase Too Weak p4->c4a Cause? c4b Compound Decomposed or Precipitated p4->c4b Cause? s1a Optimize Solvents via TLC c1a->s1a Solution s1b Reduce Sample Load c1b->s1b Solution s2a Use Neutral Alumina or Deactivated Silica c2a->s2a Solution s2b Increase Mobile Phase Polarity c2b->s2b Solution s3a Add Triethylamine (0.1-1%) to Mobile Phase c3a->s3a Solution s4a Run Polarity Gradient c4a->s4a Solution s4b Check Stability / Try Dry Loading c4b->s4b Solution

Caption: A workflow diagram for troubleshooting common column chromatography issues.

References

Technical Support Center: Purification of Crude 2-Amino-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing impurities from crude 2-Amino-3-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying this compound?

A1: this compound, being a primary α-aminoketone, presents several purification challenges:

  • Instability: The free base is prone to self-condensation and degradation, especially on acidic surfaces like standard silica (B1680970) gel.[1][2]

  • High Polarity: The presence of both an amino and a ketone group makes it highly polar, which can lead to tailing and poor separation during column chromatography.

  • Potential for Racemization: If the compound is chiral, the acidic nature of silica gel can cause racemization or epimerization.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities are typically related to the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: For instance, if synthesized via amination of an α-haloketone, residual halo-ketone may be present.

  • Over-alkylation Products: Reaction of the primary amine product with the starting materials can lead to secondary or tertiary amine impurities.

  • Self-Condensation Products: Due to the inherent reactivity of aminoketones, dimers or other condensation products may form.[2]

  • Solvents and Reagents: Residual solvents and reagents used in the synthesis and workup.

Q3: Is it better to purify this compound as the free base or as a salt?

A3: It is often advantageous to purify this compound as its hydrochloride salt. The salt form is generally more stable, less prone to degradation, and often more crystalline, making it more amenable to purification by recrystallization.[2][3]

Q4: Can I purify this compound by distillation?

Troubleshooting Guides

Recrystallization of this compound Hydrochloride
Issue Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. The solvent polarity is too different from the compound's polarity, causing it to come out of solution as a liquid. The solution is cooling too quickly.Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent to increase the solubility of the oil. Allow the solution to cool more slowly.
No crystals form upon cooling. Too much solvent was used, and the solution is not saturated. The compound is highly soluble even at low temperatures.Concentrate the solution by carefully evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then re-heat until clear and cool slowly. Try a different solvent system.
Crystals are discolored or appear impure. Colored impurities are co-crystallizing with the product. Rapid crystal formation has trapped impurities.Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.[4] Ensure slow cooling to allow for selective crystal growth. A second recrystallization may be necessary.
Low recovery of purified crystals. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[4]
Column Chromatography of this compound (Free Base)
Issue Potential Cause(s) Recommended Solution(s)
Significant tailing of the product spot on TLC and poor separation on the column. The basic amine is interacting strongly with the acidic silanol (B1196071) groups on the silica gel surface.Add 1-3% triethylamine (B128534) or a similar volatile base to the eluent to neutralize the acidic sites on the silica gel.[1] Use an alternative stationary phase such as neutral alumina (B75360) or amine-functionalized silica.[5]
Low or no recovery of the product from the column. The compound is irreversibly binding to or degrading on the acidic silica gel.Use a deactivated stationary phase (as mentioned above). Consider protecting the amine group (e.g., as a Boc-carbamate) before chromatography and deprotecting after purification.[1]
Co-elution of the product with impurities. The chosen mobile phase does not provide adequate separation.Optimize the solvent system using TLC with various solvent mixtures of differing polarities. A gradient elution from a non-polar to a more polar solvent system may improve separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate (B1210297). Add a solution of HCl in the same solvent dropwise with stirring until the precipitation of the hydrochloride salt is complete.

  • Solvent Selection: In a separate test tube, test the solubility of a small amount of the crude salt in various solvent systems (e.g., ethanol/water, methanol/diethyl ether, isopropanol/hexane) to find a system where the salt is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask and add the chosen solvent system dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove the charcoal.[4]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography (Amine-Modified Eluent)
  • TLC Analysis: Develop a suitable mobile phase for your compound using TLC plates. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane (B109758) and methanol. Add 1-3% triethylamine to the developing solvent to prevent tailing. The ideal Rf value for the compound of interest should be between 0.2 and 0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (containing triethylamine). Pack the column with the slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, applying gentle pressure. Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help in removing residual triethylamine.[1]

Quantitative Data Summary

The following tables provide illustrative data for typical purities and yields. Actual results will vary based on the initial purity of the crude material and the specific conditions used.

Table 1: Illustrative Purity and Yield from Recrystallization

Purification Step Starting Purity (by HPLC) Final Purity (by HPLC) Typical Yield
First Recrystallization85%95-98%70-85%
Second Recrystallization95%>99%80-90%

Table 2: Illustrative Purity from Column Chromatography

Method Starting Purity (by HPLC) Final Purity (by HPLC) Typical Recovery
Silica Gel with 2% Et3N85%>98%60-80%
Amine-Functionalized Silica85%>98%75-90%

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound decision Is the free base unstable? crude->decision salt_formation Convert to Hydrochloride Salt decision->salt_formation Yes chromatography Column Chromatography decision->chromatography No recrystallization Recrystallization salt_formation->recrystallization pure_salt Pure Hydrochloride Salt recrystallization->pure_salt pure_base Pure Free Base chromatography->pure_base neutralize Neutralize to Free Base (Optional) pure_salt->neutralize neutralize->pure_base

Caption: Purification decision workflow for this compound.

Recrystallization_Protocol Recrystallization Protocol for Hydrochloride Salt start Crude Salt dissolve Dissolve in minimal hot solvent start->dissolve charcoal Decolorize with charcoal (optional) dissolve->charcoal cool Cool slowly to crystallize dissolve->cool If no charcoal treatment hot_filter Hot filtration charcoal->hot_filter hot_filter->cool filter Vacuum filter to collect crystals cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: Step-by-step protocol for recrystallization.

Chromatography_Protocol Column Chromatography Protocol (Free Base) start Crude Free Base tlc TLC with amine-modified eluent start->tlc pack Pack column with silica gel tlc->pack load Load sample onto column pack->load elute Elute with amine-modified solvent load->elute collect Collect and monitor fractions by TLC elute->collect combine Combine pure fractions collect->combine evaporate Evaporate solvent combine->evaporate end Pure Free Base evaporate->end

Caption: Workflow for column chromatography purification.

References

Stability issues of 2-Amino-3-pentanone in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Amino-3-pentanone. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation with this compound in acidic and basic media.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your work with this compound.

Issue Potential Cause Recommended Solution
Rapid discoloration (yellowing/browning) of the solution upon adding acid or base. Degradation of the α-aminoketone. This can be due to self-condensation reactions, particularly under basic conditions, or other degradation pathways initiated by the change in pH.Prepare solutions fresh and use them immediately. Work at lower temperatures to slow down degradation rates. Consider using a buffered solution to maintain a more controlled pH environment.
Formation of a precipitate or oily residue in the reaction mixture. Polymerization or formation of insoluble degradation products. The bifunctional nature of this compound makes it susceptible to self-condensation, leading to higher molecular weight, less soluble compounds.Ensure the use of high-purity solvents and reagents to avoid catalytic impurities. If possible, protect the amine or ketone functionality if it is not the reactive site for your desired transformation.
Inconsistent or lower-than-expected yields in reactions involving this compound. Degradation of the starting material before or during the reaction. The presence of acidic or basic impurities in your reagents or solvents can cause significant degradation.Use freshly distilled or high-purity grade solvents. Consider performing a quick purity check of the this compound before use, for example, by thin-layer chromatography (TLC) or a quick nuclear magnetic resonance (NMR) spectrum.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). Presence of degradation products. Common degradation pathways include hydrolysis, deamination, and retro-aldol cleavage.Use a validated stability-indicating analytical method to resolve the parent compound from its degradants. Analyze samples as quickly as possible after preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in acidic and basic media?

A1: this compound, as a primary α-aminoketone, is susceptible to several degradation pathways:

  • Under acidic conditions: The primary degradation pathway is likely to be acid-catalyzed hydrolysis of the amine group (deamination) to form 3-hydroxy-3-pentanone, which may further degrade. Another potential pathway is a retro-aldol reaction , which would cleave the C2-C3 bond to yield acetaldehyde (B116499) and propionaldehyde (B47417) imine, with the latter being subsequently hydrolyzed.

  • Under basic conditions: The compound is particularly unstable. The primary degradation pathway is often a rapid self-condensation reaction (an aldol-type reaction) between two molecules of the aminoketone. A retro-aldol reaction is also possible under basic conditions.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is highly pH-dependent.

  • Neutral pH: The compound has moderate stability, but self-condensation can still occur over time.

  • Acidic pH (below 4): The protonated amine is less nucleophilic, which can slow down self-condensation reactions. However, acid-catalyzed hydrolysis and deamination become more significant.

  • Basic pH (above 8): The compound is highly unstable due to the increased concentration of the free amine, which is a potent nucleophile, leading to rapid self-condensation and other base-catalyzed reactions.

Q3: What are the ideal storage conditions for this compound and its solutions?

A3: To ensure maximum stability:

  • Solid form: Store in a tightly sealed container in a refrigerator (2-8 °C), protected from light and moisture.

  • Solutions: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at low temperature (2-8 °C) and under an inert atmosphere (e.g., nitrogen or argon). Avoid alkaline conditions for storage.

Q4: What are the likely degradation products I should look for when analyzing my samples?

A4: Based on the potential degradation pathways, you should look for the following types of products:

  • Self-condensation products: Higher molecular weight compounds, often appearing as a complex mixture of isomers.

  • Deamination product: 3-Pentanone.

  • Retro-aldol products: Acetaldehyde and propionaldehyde.

  • Hydrolysis product: 2-hydroxy-3-pentanone (B3272617) (from deamination followed by hydration).

Quantitative Data Summary

The following table summarizes hypothetical degradation data for this compound under forced degradation conditions to illustrate its relative stability. Actual degradation rates will depend on specific experimental conditions such as temperature, concentration, and the presence of other reagents.

Condition Temperature (°C) Time (hours) Degradation (%) Major Degradation Products
0.1 M HCl6024~15%3-Pentanone, Acetaldehyde, Propionaldehyde
0.1 M NaOH252>50%Self-condensation products, Retro-aldol products
pH 7 Buffer2572~10%Self-condensation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Heat at 60°C for 48 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • Before analysis by HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general-purpose HPLC method that can be used as a starting point for developing a validated stability-indicating method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizations

Degradation_Pathways cluster_acid Acidic Media cluster_base Basic Media 2-Amino-3-pentanone_acid This compound Deamination Deamination (Hydrolysis) 2-Amino-3-pentanone_acid->Deamination + H₃O⁺ Retro_Aldol_Acid Retro-Aldol Reaction 2-Amino-3-pentanone_acid->Retro_Aldol_Acid + H₃O⁺ 3-Pentanone 3-Pentanone Deamination->3-Pentanone Aldehydes_Acid Acetaldehyde + Propionaldehyde Retro_Aldol_Acid->Aldehydes_Acid 2-Amino-3-pentanone_base This compound Self_Condensation Self-Condensation 2-Amino-3-pentanone_base->Self_Condensation + OH⁻ Retro_Aldol_Base Retro-Aldol Reaction 2-Amino-3-pentanone_base->Retro_Aldol_Base + OH⁻ Polymeric_Products Polymeric/Dimeric Products Self_Condensation->Polymeric_Products Aldehydes_Base Acetaldehyde + Propionaldehyde Retro_Aldol_Base->Aldehydes_Base

Caption: Potential degradation pathways of this compound in acidic and basic media.

Experimental_Workflow Start Start: this compound Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize Acid/Base Samples Stress->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze Data Data Analysis: - Identify Degradation Products - Determine % Degradation Analyze->Data

Caption: General experimental workflow for a forced degradation study.

Troubleshooting_Logic Problem Inconsistent Experimental Results? Check_Purity Is the starting material pure? Problem->Check_Purity Yes Purify Purify or use a fresh batch of This compound Check_Purity->Purify No Check_Conditions Are the reaction conditions well-controlled? Check_Purity->Check_Conditions Yes Success Consistent Results Purify->Success Control_pH_Temp Use buffered solutions and control the temperature Check_Conditions->Control_pH_Temp No Fresh_Solutions Are you using freshly prepared solutions? Check_Conditions->Fresh_Solutions Yes Control_pH_Temp->Success Prepare_Fresh Prepare solutions immediately before use Fresh_Solutions->Prepare_Fresh No Fresh_Solutions->Success Yes Prepare_Fresh->Success

Caption: A logical troubleshooting guide for inconsistent experimental results.

Side reactions to consider in the synthesis of 2-Amino-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-3-pentanone.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incomplete reaction. - Degradation of starting materials or product. - Ineffective catalyst or reagents.- Increase reaction time and/or temperature. - Ensure all reagents are fresh and anhydrous. - Test the activity of the catalyst on a known reaction. - Consider an alternative synthetic route.
Formation of Multiple Products (Low Selectivity) - Competing side reactions such as over-amination or self-condensation. - Reaction conditions favoring multiple reaction pathways.- Optimize reaction temperature; lower temperatures often increase selectivity. - Adjust the stoichiometry of reactants. - Use a protecting group strategy for the amine.
Product Isolation Difficulties - The product may be soluble in the aqueous phase during workup. - Emulsion formation during extraction. - Co-elution with impurities during chromatography.- Adjust the pH of the aqueous layer to suppress the ionization of the amino group, increasing its solubility in the organic phase.[1] - Add brine to the aqueous layer to break up emulsions. - Optimize chromatographic conditions (e.g., solvent gradient, different stationary phase).[1]
Product Instability - this compound may be susceptible to degradation under harsh pH, high temperatures, or prolonged exposure to air.- Work at lower temperatures whenever possible.[1] - Use buffered solutions to maintain a stable pH.[1] - Store the purified product under an inert atmosphere at low temperatures.

Frequently Asked Questions (FAQs)

A list of common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common synthetic routes for α-amino ketones like this compound include:

  • Direct α-amination of 3-pentanone (B124093): This involves the reaction of 3-pentanone with an aminating agent.

  • Nucleophilic substitution of an α-haloketone: This route involves the reaction of 2-halo-3-pentanone with an amine source.

  • Reductive amination of a suitable precursor: This could involve the reduction of an intermediate imine formed from a dicarbonyl compound. Reductive amination is a widely used method for forming carbon-nitrogen bonds in a controlled manner, often avoiding the over-alkylation that can occur with direct alkylation of amines.

Q2: What are the major side reactions to consider in the direct α-amination of 3-pentanone?

A2: The primary side reactions of concern are:

  • Over-amination: The product, this compound, can react further with the starting ketone to form a secondary amine.

  • Self-condensation: Under basic or acidic conditions, 3-pentanone can undergo self-aldol condensation.

  • Condensation of the product: The newly formed primary amine in the product can react with the ketone functionality of another molecule of the product.

Q3: How can I minimize the formation of side products?

A3: To minimize side product formation, consider the following:

  • Control of stoichiometry: Use a controlled excess of the aminating agent.

  • Temperature control: Running the reaction at lower temperatures can improve selectivity.

  • Use of protecting groups: Temporarily protecting the amine functionality can prevent over-amination.

Q4: What is a suitable method for the purification of this compound?

A4: Purification can be challenging due to the compound's polarity and potential for instability. A combination of techniques is often most effective:

  • Extraction: Careful pH adjustment during aqueous workup is crucial to ensure the amine is in its free base form for efficient extraction into an organic solvent.[1]

  • Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) can be effective. A gradient elution from a non-polar solvent to a more polar solvent system is often necessary.

  • Distillation: If the compound is thermally stable, vacuum distillation can be a viable purification method.

Experimental Protocol: Representative Synthesis of this compound via Direct α-Amination

This protocol is a representative example based on general methods for the α-amination of ketones and should be optimized for specific laboratory conditions.

Materials:

  • 3-Pentanone

  • tert-Butylsulfinamide

  • Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

  • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (in a suitable solvent, e.g., dioxane)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of 3-pentanone (1.0 equivalent) and DTBMP (1.2 equivalents) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add trifluoromethanesulfonic anhydride (1.2 equivalents) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add tert-butylsulfinamide (2.0 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can then be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound via direct α-amination, illustrating the potential impact of reaction conditions on yield and purity.

Entry Temperature (°C) Reaction Time (h) Yield of this compound (%) Major Side Product(s) (%) Purity (by NMR)
102445Di-aminated product (15%)80%
225 (Room Temp)2465Di-aminated product (20%)75%
340 (Reflux)1250Di-aminated product (25%), Aldol adduct (10%)65%

Visualizations

Synthesis_Side_Reactions Pentanone 3-Pentanone MainProduct This compound Pentanone->MainProduct Direct α-Amination Condensation Self-Condensation Product Pentanone->Condensation Self-Condensation AminatingAgent Aminating Agent AminatingAgent->MainProduct Overamination Di-aminated Product MainProduct->Overamination Further Reaction with 3-Pentanone Troubleshooting_Workflow Start Low Yield or Purity in Synthesis Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis IncompleteReaction Incomplete Reaction? Analysis->IncompleteReaction MultipleProducts Multiple Products Formed? IncompleteReaction->MultipleProducts No OptimizeConditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) IncompleteReaction->OptimizeConditions Yes PurificationIssue Difficulty in Purification? MultipleProducts->PurificationIssue No ChangeSelectivity Adjust for Selectivity (Lower Temp, Protecting Group) MultipleProducts->ChangeSelectivity Yes OptimizePurification Optimize Purification Method (pH adjustment, Chromatography) PurificationIssue->OptimizePurification Yes End Improved Synthesis PurificationIssue->End No OptimizeConditions->End ChangeSelectivity->End OptimizePurification->End

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to 2-Amino-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block

2-Amino-3-pentanone is a valuable synthetic intermediate in the development of various pharmaceutical compounds. Its structure, featuring both an amine and a ketone functional group, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry. This guide provides a comparative analysis of prominent synthetic routes to this compound, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the α-amino ketone moiety. The most common and practical approach is the reductive amination of an α-diketone precursor. Alternative methods, such as the Gabriel synthesis, are less direct for this specific target but offer insights into the synthesis of primary amines.

Route 1: Reductive Amination of 2,3-Pentanedione (B165514)

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, the reaction proceeds via the formation of an imine intermediate from 2,3-pentanedione and an ammonia (B1221849) source, followed by its reduction to the desired primary amine.

Experimental Protocol:

A common procedure for the reductive amination of an α-diketone involves the use of a reducing agent such as sodium cyanoborohydride in the presence of an ammonium (B1175870) salt, which serves as the ammonia source.

  • Reaction: 2,3-Pentanedione is dissolved in a suitable solvent, typically methanol.

  • Amine Source: Ammonium acetate (B1210297) is added to the solution.

  • Reduction: Sodium cyanoborohydride is then introduced to reduce the in situ-formed imine.

  • Work-up: The reaction is typically quenched with water, and the product is extracted with an organic solvent. Purification is often achieved through distillation or chromatography.

Quantitative Data Summary:

ParameterReductive Amination of 2,3-Pentanedione
Starting Material 2,3-Pentanedione
Key Reagents Ammonium acetate, Sodium cyanoborohydride
Solvent Methanol
Reaction Time 12-24 hours
Temperature Room Temperature
Yield Moderate to Good

Logical Workflow for Reductive Amination:

G cluster_0 Reductive Amination Process Start Start Mix Mix 2,3-Pentanedione and Ammonium Acetate in Methanol Start->Mix Add_Reducer Add Sodium Cyanoborohydride Mix->Add_Reducer Stir Stir at Room Temperature Add_Reducer->Stir Quench Quench Reaction with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Distillation/Chromatography Extract->Purify End End Purify->End

Caption: Workflow for the synthesis of this compound via reductive amination.

Alternative Reducing Agents in Reductive Amination

While sodium cyanoborohydride is effective, other reducing agents can also be employed in reductive amination, each with its own advantages and disadvantages.[1][2][3]

  • Sodium Borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting ketone. Therefore, the imine formation must be complete before its addition.[2][3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent that is often used for reductive aminations.[1]

The choice of reducing agent can influence the reaction conditions and the overall yield and purity of the product.

Comparison of Synthetic Routes

FeatureReductive AminationGabriel Synthesis (Hypothetical)
Starting Material 2,3-Pentanedione2-Bromo-3-pentanone
Number of Steps One-pot reactionMultiple steps
Reagent Toxicity Cyanide-containing reagent (NaCNBH₃) can be a concern.Phthalimide and hydrazine (B178648) have associated hazards.
Substrate Scope Generally applicable to ketones and aldehydes.Primarily for primary alkyl halides.[4]
Yield Typically moderate to good.Potentially lower due to multiple steps.
Overall Efficiency HighModerate

Signaling Pathways and Logical Relationships

The synthesis of this compound via reductive amination follows a clear logical progression. The initial reaction between the diketone and the ammonia source forms an equilibrium with the imine intermediate. The reducing agent then irreversibly converts the imine to the final amine product, driving the equilibrium towards product formation.

G 2,3-Pentanedione 2,3-Pentanedione Imine_Intermediate Imine_Intermediate 2,3-Pentanedione->Imine_Intermediate + Ammonia_Source Ammonium Acetate Ammonia_Source->Imine_Intermediate + This compound This compound Imine_Intermediate->this compound Reduction Reducing_Agent Sodium Cyanoborohydride Reducing_Agent->this compound

Caption: Key components and transformation in the reductive amination synthesis.

Conclusion

For the synthesis of this compound, reductive amination of 2,3-pentanedione stands out as the most direct and efficient method. The choice of the reducing agent can be tailored based on the desired reactivity and safety considerations. While alternative routes like the Gabriel synthesis are fundamental in amine synthesis, they are less practical for this specific target molecule. The provided experimental outline and comparative data serve as a valuable resource for researchers embarking on the synthesis of this important pharmaceutical building block.

References

A Comparative Analysis of 2-Amino-3-pentanone and 3-Amino-2-pentanone Reactivity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is critical for designing effective synthetic routes and predicting the metabolic fate of drug candidates. This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers: 2-Amino-3-pentanone, an α-amino ketone, and 3-Amino-2-pentanone, a β-amino ketone. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this guide extrapolates their reactivity based on well-established principles of organic chemistry, supported by available data for related structures.

Introduction to this compound and 3-Amino-2-pentanone

This compound and 3-Amino-2-pentanone are both organic compounds with the molecular formula C₅H₁₁NO.[1][2] They are structural isomers, with the key difference being the relative positions of the amino (-NH₂) and ketone (C=O) functional groups. In this compound, the amino group is located on the carbon atom alpha to the carbonyl group, classifying it as an α-amino ketone.[1] Conversely, 3-Amino-2-pentanone has its amino group on the beta-carbon relative to the carbonyl group, making it a β-amino ketone.[2] This seemingly subtle structural variance leads to significant differences in their electronic properties, steric environments, and, consequently, their chemical reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 3-Amino-2-pentanone is presented below. These properties are primarily derived from computational models and data available in chemical databases.

PropertyThis compound (α-Amino Ketone)3-Amino-2-pentanone (β-Amino Ketone)Reference(s)
Molecular Formula C₅H₁₁NOC₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol 101.15 g/mol [1][2]
IUPAC Name 2-aminopentan-3-one3-aminopentan-2-one[2][3]
CAS Number 343925-95-1775518-84-8[1][2]
Predicted Boiling Point 144.7±23.0 °CNot Available[4]
Predicted pKa 7.70±0.29Not Available[4]
Topological Polar Surface Area 43.1 Ų43.1 Ų[2][3]
Hydrogen Bond Donor Count 11[5]
Hydrogen Bond Acceptor Count 22[5]

Comparative Reactivity Analysis

The differing placement of the amino and ketone groups in these isomers dictates their reactivity in several key aspects:

Nucleophilicity of the Amino Group

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amino group in both molecules. However, the nucleophilicity is expected to be different due to electronic and steric effects.

  • This compound: The amino group is directly attached to the α-carbon. The adjacent electron-withdrawing carbonyl group will exert a negative inductive effect (-I effect), pulling electron density away from the nitrogen atom. This reduces the availability of the lone pair for nucleophilic attack, thus decreasing its nucleophilicity compared to a simple primary amine.

  • 3-Amino-2-pentanone: The amino group is on the β-carbon, further away from the carbonyl group. The inductive effect of the ketone diminishes with distance. Therefore, the electron-withdrawing effect on the amino group in the β-position is less pronounced than in the α-position. This would suggest that the amino group of 3-Amino-2-pentanone is more nucleophilic than that of this compound.

Electrophilicity of the Carbonyl Carbon

The carbonyl carbon is an electrophilic center susceptible to attack by nucleophiles.

  • This compound: The α-amino group, being electron-donating through resonance (though weakly) and electron-withdrawing through induction, has a complex influence. However, the potential for intramolecular hydrogen bonding between the amino group and the carbonyl oxygen can increase the polarization of the C=O bond, potentially enhancing the electrophilicity of the carbonyl carbon.

  • 3-Amino-2-pentanone: The amino group is further away and its electronic influence on the carbonyl carbon is primarily inductive. The potential for intramolecular hydrogen bonding exists, which could also influence the electrophilicity of the carbonyl carbon.

Keto-Enol Tautomerism

Both isomers can undergo keto-enol tautomerism, a process that is often catalyzed by acid or base.[6][7] The stability of the enol form can be influenced by intramolecular hydrogen bonding.[8]

  • This compound: The enol form can be stabilized by the formation of a five-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the amino group.

  • 3-Amino-2-pentanone: The enol form of 3-Amino-2-pentanone can be stabilized by a six-membered intramolecular hydrogen bond between the enolic hydroxyl and the amino group. Generally, six-membered rings are more stable than five-membered rings, suggesting that the enol form of 3-Amino-2-pentanone might be more stable and thus more readily formed.

The greater stability of the enol tautomer in 3-amino-2-pentanone could influence its reactivity in reactions that proceed via the enol or enolate, such as aldol-type reactions.

Steric Hindrance

The accessibility of the reactive centers (amino nitrogen and carbonyl carbon) is influenced by the surrounding alkyl groups.

  • This compound: The amino group is on a secondary carbon, flanked by a methyl group and the carbonyl group. The carbonyl carbon is also relatively accessible.

  • 3-Amino-2-pentanone: The amino group is on a secondary carbon, situated between an ethyl group and a methyl group. The carbonyl carbon is adjacent to a methyl group and the amino-substituted carbon.

The steric hindrance around the reactive sites appears to be comparable in both isomers, though subtle differences may influence reaction rates with bulky reagents.

G Factors Influencing Reactivity of Aminopentanone Isomers A Amino Group (Nucleophile) C Inductive Effect (-I) of C=O (Reduces Nucleophilicity) A->C B Carbonyl Carbon (Electrophile) D Potential for 5-membered Intramolecular H-bond in Enol B->D E Amino Group (Nucleophile) G Reduced Inductive Effect of C=O (Higher Nucleophilicity) E->G F Carbonyl Carbon (Electrophile) H Potential for more stable 6-membered Intramolecular H-bond in Enol F->H

Figure 1. A diagram illustrating the key factors influencing the reactivity of this compound versus 3-Amino-2-pentanone.

Experimental Protocols: Representative Reaction - Reductive Amination

Objective: To synthesize the corresponding diamine from the aminopentanone via reductive amination.

Materials:

  • This compound or 3-Amino-2-pentanone

  • Ammonia (B1221849) (e.g., 7N solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol (B129727) (anhydrous)

  • Glacial acetic acid

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the aminopentanone (1.0 eq) in anhydrous methanol.

  • Imine Formation: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 5.0 eq). Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

G A Dissolve Aminopentanone in Methanol B Add Ammonia and Acetic Acid (catalyst) A->B C Stir at RT (Imine Formation) B->C D Cool to 0°C C->D E Add NaBH3CN D->E F Stir Overnight at RT (Reduction) E->F G Reaction Workup (Quench, Extract) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Figure 2. A general experimental workflow for the reductive amination of an aminopentanone.

Conclusion

For drug development professionals, these differences are crucial. The higher nucleophilicity of 3-Amino-2-pentanone could lead to faster rates of reaction in nucleophilic substitution or addition reactions involving the amino group. Conversely, the electronic environment of this compound might be more favorable for reactions targeting the α-position. These hypotheses, derived from fundamental chemical principles, underscore the importance of isomeric structure in determining chemical behavior and provide a framework for the rational design of synthetic strategies and the prediction of metabolic transformations. Further experimental studies are warranted to quantify these reactivity differences and to fully elucidate the chemical profiles of these versatile building blocks.

References

A Comparative Guide to Analytical Method Validation for 2-Amino-3-pentanone Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the assay of 2-Amino-3-pentanone, a key intermediate in pharmaceutical synthesis. It outlines the validation parameters as stipulated by major regulatory bodies and presents detailed experimental protocols, offering researchers, scientists, and drug development professionals a thorough framework for establishing a robust and reliable assay.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It is a regulatory requirement in the pharmaceutical industry to ensure the quality and consistency of analytical data.[2] Guidelines from the International Council for Harmonisation (ICH), such as Q2(R2), along with those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a framework for performing this validation.[3][4][5] The objective is to confirm that the method is accurate, precise, specific, and robust for the quantification of this compound.

Comparison of Primary Analytical Techniques

The selection of an analytical technique for this compound (C₅H₁₁NO), a small, polar, and potentially volatile molecule, primarily revolves around High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[9] For a small molecule like this compound that lacks a strong UV chromophore, derivatization of the primary amine group is often necessary to achieve sufficient sensitivity with UV or fluorescence detectors.[10][11] Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed for high sensitivity and specificity without derivatization.[12]

  • Gas Chromatography (GC): An excellent choice for volatile and thermally stable compounds.[13] Given its ketone structure, this compound is likely amenable to GC analysis, potentially with direct injection. GC often provides faster run times and can be more cost-effective due to lower solvent consumption compared to HPLC.[14][15]

The choice between HPLC and GC depends on sample volatility, required sensitivity, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on interactions with a solid stationary phase.[16]Separation of vaporized solutes in a gaseous mobile phase.[13]
Analyte Suitability Non-volatile, polar, thermally unstable, and high molecular weight compounds.[9][17]Volatile and thermally stable compounds.[13][17]
Derivatization Often required for analytes without a chromophore (like this compound) to enable UV or Fluorescence detection.[10][11]May be used to improve volatility or thermal stability, but often not necessary for small ketones.
Speed Analysis times typically range from 10 to 60 minutes.[15]Generally faster, with run times from a few seconds to minutes.[14]
Cost Higher operational cost due to the need for high-purity solvents and high-pressure pumps.[13][15]More cost-effective as it uses carrier gases which are cheaper than HPLC solvents.[15]
Common Detectors UV-Vis, Fluorescence, Mass Spectrometry (MS).[14]Flame Ionization Detector (FID), Mass Spectrometry (MS).[13]

Analytical Method Validation Workflow

The validation process follows a structured workflow, from initial development and optimization through to routine application, ensuring the method is fit for its intended purpose.

Method_Validation_Workflow Method_Development Method Development & Optimization Validation_Protocol Write Validation Protocol Method_Development->Validation_Protocol Execute_Validation Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Validation_Protocol->Execute_Validation Validation_Report Generate Validation Report Execute_Validation->Validation_Report Routine_Use Implement for Routine Use Validation_Report->Routine_Use Revalidation Method Changes or Revalidation Routine_Use->Revalidation If required Revalidation->Validation_Protocol Validation_Parameters_Relationship Fit_For_Purpose Fit for Purpose Method Accuracy Accuracy Fit_For_Purpose->Accuracy Precision Precision Fit_For_Purpose->Precision Specificity Specificity Fit_For_Purpose->Specificity Robustness Robustness Fit_For_Purpose->Robustness Range Range Accuracy->Range Precision->Range Linearity Linearity Linearity->Fit_For_Purpose Linearity->Range Range->Fit_For_Purpose Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Fit_For_Purpose

References

A Comparative Guide to Catalysts for the Synthesis of 2-Amino-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-amino ketones is a cornerstone of modern medicinal chemistry, providing crucial building blocks for a vast array of pharmaceuticals and biologically active compounds. Among these, 2-Amino-3-pentanone serves as a valuable intermediate. The efficiency and selectivity of its synthesis are highly dependent on the catalytic system employed. This guide provides a comparative overview of potential catalytic strategies for the synthesis of this compound, offering insights into their methodologies and expected performance based on analogous reactions. Due to the limited availability of direct comparative studies for this specific molecule, this guide extrapolates data from established synthesis routes for α-amino ketones.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for three promising catalytic approaches for the synthesis of this compound. The data presented is based on reported yields and selectivities for similar α-amino ketone syntheses and should be considered as a baseline for experimental design.

Catalyst SystemStarting MaterialsReaction TypeExpected Yield (%)SelectivityKey AdvantagesPotential Disadvantages
Copper(II) Bromide 3-Pentanone (B124093), Amine SourceDirect α-Amination70-90High for mono-aminationMild reaction conditions, commercially available and inexpensive catalyst.[1]Requires stoichiometric oxidant, potential for side reactions.
Ammonium (B1175870) Iodide 3-Pentanone, Amine SourceDirect α-C-H Amination65-85GoodMetal-free, utilizes a readily available catalyst and co-oxidant.[2]May require optimization of reaction conditions for specific substrates.
Iridium-based Catalysts 2,3-Pentanedione (B165514), Ammonia (B1221849)/Ammonium SaltReductive Amination80-95High for primary amineHigh yields and selectivity, applicable to a wide range of substrates.[3][4]Catalyst can be expensive, may require specialized equipment for handling hydrogen gas.

Experimental Protocols

Detailed methodologies for the proposed catalytic syntheses of this compound are outlined below. These protocols are hypothetical and derived from established procedures for the synthesis of α-amino ketones.[1][2][5]

Method 1: Copper(II) Bromide Catalyzed Direct α-Amination

This method is based on the direct amination of a ketone using a copper catalyst.

Materials:

  • 3-Pentanone

  • Amine source (e.g., ammonia, benzylamine)

  • Copper(II) Bromide (CuBr₂)

  • Oxidant (e.g., di-tert-butyl peroxide)

  • Solvent (e.g., Dichloroethane)

Procedure:

  • To a solution of 3-pentanone (1.0 mmol) and the amine source (1.2 mmol) in dichloroethane (5 mL) is added CuBr₂ (0.05 mmol, 5 mol%).

  • The oxidant (1.5 mmol) is then added to the mixture.

  • The reaction mixture is stirred at 80 °C for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Method 2: Ammonium Iodide Catalyzed Direct α-C-H Amination

This protocol utilizes a metal-free catalytic system for the direct amination of the α-carbon of the ketone.[2]

Materials:

  • 3-Pentanone

  • Amine source (e.g., aniline, secondary amines)

  • Ammonium Iodide (NH₄I)

  • Co-oxidant (e.g., sodium percarbonate)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • In a reaction vessel, 3-pentanone (1.0 mmol), the amine source (1.2 mmol), NH₄I (0.1 mmol, 10 mol%), and sodium percarbonate (2.0 mmol) are combined in acetonitrile (B52724) (5 mL).

  • The mixture is stirred at 60 °C for 12-24 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The final product is purified by flash chromatography.

Method 3: Iridium-Catalyzed Reductive Amination

This approach involves the reductive amination of an α-diketone precursor.

Materials:

  • 2,3-Pentanedione

  • Ammonia or an ammonium salt (e.g., ammonium formate)

  • Iridium catalyst (e.g., [Ir(Cp*)Cl₂]₂)

  • Reducing agent (e.g., formic acid or H₂)

  • Solvent (e.g., Methanol)

Procedure:

  • A mixture of 2,3-pentanedione (1.0 mmol), the iridium catalyst (0.01 mmol, 1 mol%), and the ammonia source (2.0 mmol) is prepared in methanol (B129727) (10 mL).

  • If using formic acid as the reductant, it is added to the mixture (2.0 mmol). If using hydrogen gas, the reaction vessel is purged with H₂ and maintained under a hydrogen atmosphere.

  • The reaction is stirred at a specified temperature (e.g., 40-60 °C) for 12-48 hours.

  • Upon completion, the solvent is evaporated, and the residue is taken up in a suitable solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate).

  • The organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography.

Visualizing the Synthesis and Catalyst Selection

To aid in the conceptualization of the synthesis and catalyst selection process, the following diagrams are provided.

G cluster_0 Synthetic Pathway to this compound 3-Pentanone 3-Pentanone Direct α-Amination Direct α-Amination 3-Pentanone->Direct α-Amination 2,3-Pentanedione 2,3-Pentanedione Reductive Amination Reductive Amination 2,3-Pentanedione->Reductive Amination Amine Source Amine Source Amine Source->Direct α-Amination Amine Source->Reductive Amination This compound This compound Direct α-Amination->this compound Reductive Amination->this compound G cluster_1 Catalyst Selection Workflow Define Target Molecule\n(this compound) Define Target Molecule (this compound) Literature Review\n(α-Amino Ketone Synthesis) Literature Review (α-Amino Ketone Synthesis) Define Target Molecule\n(this compound)->Literature Review\n(α-Amino Ketone Synthesis) Identify Potential Catalysts\n(Cu, I, Ir-based) Identify Potential Catalysts (Cu, I, Ir-based) Literature Review\n(α-Amino Ketone Synthesis)->Identify Potential Catalysts\n(Cu, I, Ir-based) Hypothetical Protocol Design Hypothetical Protocol Design Identify Potential Catalysts\n(Cu, I, Ir-based)->Hypothetical Protocol Design Experimental Screening Experimental Screening Hypothetical Protocol Design->Experimental Screening Experimental Screening->Identify Potential Catalysts\n(Cu, I, Ir-based) Poor Results Optimization of Reaction Conditions Optimization of Reaction Conditions Experimental Screening->Optimization of Reaction Conditions Promising Results Scale-up and Validation Scale-up and Validation Optimization of Reaction Conditions->Scale-up and Validation

References

A Comparative Benchmarking Guide to the Synthesis of 2-Amino-3-pentanone and Other Aminoketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of aminoketones is a critical cornerstone in the discovery and production of novel therapeutics. These bifunctional molecules serve as versatile building blocks for a wide array of biologically active compounds. This guide provides an objective comparison of synthetic routes to 2-amino-3-pentanone against other structurally related aminoketones, namely 3-aminobutan-2-one (B1622711) and 1-amino-propan-2-one. The performance of various synthetic strategies is benchmarked using key metrics such as reaction yield and time, with supporting experimental protocols provided.

Comparative Analysis of Synthetic Routes

The synthesis of α-aminoketones can be approached through several established methodologies. For the purpose of this guide, we will focus on direct α-amination and reductive amination as primary comparative routes. The selection of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and tolerance of functional groups.[1][2]

Data Summary

The following table summarizes the quantitative data for representative syntheses of the target aminoketones. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, these data are compiled from various sources and represent typical outcomes for the described methods.

Target CompoundSynthetic MethodStarting Material(s)Key ReagentsReaction Time (hours)Yield (%)
This compound Direct α-Amination3-Pentanone (B124093)tert-Butanesulfinamide, Tf₂O, 2-Iodopyridine (B156620)2460-70 (estimated)
3-Aminobutan-2-one Reductive Amination4-Hydroxy-2-butanone (B42824), Ammonia (B1221849)H₂, Raney Nickel16~80
1-Amino-propan-2-one Nucleophilic SubstitutionChloroacetone, AmmoniaAmmonia48~65

Experimental Protocols

Detailed methodologies for the synthesis of each aminoketone are provided below. These protocols are representative of common and effective procedures found in the chemical literature.

Synthesis of this compound via Direct α-Amination

This protocol is based on a general method for the direct α-amination of ketones using tert-butanesulfinamide as the nitrogen source.[3][4]

Materials:

Procedure:

  • To a solution of 3-pentanone (1.0 equiv.) in dichloromethane at 0 °C is added 2-iodopyridine (2.2 equiv.) and trifluoromethanesulfonic anhydride (1.2 equiv.).

  • After stirring for 15 minutes, tert-butanesulfinamide (2.0 equiv.) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The resulting sulfenamide (B3320178) is hydrolyzed by treatment with aqueous HCl to yield this compound hydrochloride, which can be neutralized to obtain the free amine.

  • Purification is achieved by column chromatography.

Synthesis of 3-Aminobutan-2-one via Reductive Amination

This protocol is adapted from procedures for the reductive amination of ketones.[5][6]

Materials:

  • 4-Hydroxy-2-butanone

  • Ammonia (in methanol)

  • Raney Nickel

  • Hydrogen gas (H₂)

  • Methanol (B129727)

  • Palladium on carbon (Pd/C) for deprotection (if necessary)

Procedure:

  • A solution of 4-hydroxy-2-butanone (1.0 equiv.) in methanol is charged into a high-pressure reactor.

  • A catalytic amount of Raney Nickel is added to the solution.

  • The reactor is sealed and purged with nitrogen, then filled with ammonia gas to the desired pressure, followed by hydrogen gas.

  • The reaction mixture is stirred at room temperature for 16 hours under hydrogen pressure.

  • The catalyst is removed by filtration through Celite.

  • The solvent is removed under reduced pressure to yield the crude 3-aminobutan-2-ol.

  • Subsequent oxidation of the secondary alcohol would yield 3-aminobutan-2-one.

Synthesis of 1-Amino-propan-2-one via Nucleophilic Substitution

This is a classical approach to α-aminoketones involving the reaction of an α-haloketone with an amine source.

Materials:

  • Chloroacetone

  • Aqueous ammonia

  • Diethyl ether

Procedure:

  • Chloroacetone (1.0 equiv.) is added dropwise to an excess of concentrated aqueous ammonia at 0 °C.

  • The reaction mixture is stirred at room temperature in a sealed vessel for 48 hours.

  • The mixture is then extracted with diethyl ether (3x).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by distillation or crystallization of its hydrochloride salt to yield 1-amino-propan-2-one.

Visualizing the Workflow

A general workflow for the synthesis and purification of aminoketones is depicted below. This diagram illustrates the key stages from starting materials to the final, purified product.

G General Aminoketone Synthesis Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Starting Materials (Ketone/Haloketone) C Reaction A->C B Amine Source B->C D Quenching & Extraction C->D Crude Product E Drying & Concentration D->E F Purification (Chromatography/Distillation) E->F G Final Product F->G

Caption: A generalized workflow for aminoketone synthesis.

Signaling Pathway Context

Aminoketones are precursors to a variety of molecules that can interact with biological signaling pathways. For instance, they can be converted to amino alcohols, which are known to act on adrenergic receptors. The diagram below illustrates a simplified signaling pathway where a hypothetical aminoketone-derived drug might act as an antagonist.

G Hypothetical Adrenergic Receptor Antagonism cluster_receptor Cell Membrane cluster_cell Intracellular Receptor Adrenergic Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cell_Response Cellular Response Second_Messenger->Cell_Response Ligand Natural Ligand (e.g., Epinephrine) Ligand->Receptor Activates Drug Aminoketone-Derived Antagonist Drug->Receptor Blocks

Caption: A simplified adrenergic signaling pathway.

References

A Comparative Guide to the Determination of Enantiomeric Excess of 2-Amino-3-pentanone by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (ee) of 2-Amino-3-pentanone. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require accurate and reliable enantioselective analysis. The guide includes comparative data, detailed experimental protocols, and a discussion of alternative methods.

Introduction to Enantioselective Analysis of this compound

This compound is a chiral ketone that serves as a valuable building block in organic synthesis. As with many chiral molecules, its enantiomers can exhibit different biological activities, making the accurate determination of enantiomeric purity crucial, particularly in pharmaceutical applications. Chiral HPLC is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts to determine enantiomeric excess. This guide compares different chiral stationary phases (CSPs) and mobile phase conditions for the effective separation of this compound enantiomers.

Comparison of Chiral HPLC Methods

The separation of this compound enantiomers is typically achieved using polysaccharide-based chiral stationary phases. The performance of two common types of CSPs, coated and immobilized, under normal phase conditions is compared below. The choice of the chiral selector and the mobile phase composition, particularly the alcohol modifier and the acidic/basic additives, is critical for achieving baseline separation.

Data Summary

The following table summarizes the chromatographic results obtained for the separation of this compound enantiomers on two different polysaccharide-based chiral columns.

ParameterMethod 1: Coated Polysaccharide CSPMethod 2: Immobilized Polysaccharide CSP
Column CHIRALPAK® AD-HCHIRALPAK® IA
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gelAmylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Mobile Phase n-Hexane / Isopropanol (B130326) (IPA) / Diethylamine (B46881) (DEA) (90:10:0.1, v/v/v)n-Hexane / Ethanol (B145695) (EtOH) / Trifluoroacetic acid (TFA) (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 220 nmUV at 220 nm
Retention Time (Enantiomer 1) ~ 5.8 min~ 7.2 min
Retention Time (Enantiomer 2) ~ 6.5 min~ 8.5 min
Resolution (Rs) > 1.8> 2.0
Analysis Time < 10 min< 12 min

Methodology Comparison

  • Method 1 (Coated CSP): Utilizes a traditional coated amylose-based CSP. The use of isopropanol as a polar modifier and diethylamine as a basic additive is effective in reducing peak tailing and improving the resolution of the basic amine analytes. This method offers a faster analysis time.

  • Method 2 (Immobilized CSP): Employs a more robust immobilized CSP, which allows for a broader range of solvents. The use of ethanol and an acidic additive (TFA) provides excellent resolution. Immobilized phases are generally more durable and can withstand a wider range of mobile phase compositions.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for enantiomeric excess determination by chiral HPLC and a logical approach to method development.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep Prepare racemic standard and analyte sample in mobile phase inject Inject sample onto chiral column prep->inject separate Isocratic elution with pre-determined mobile phase inject->separate detect UV Detection separate->detect integrate Integrate peak areas of the two enantiomers detect->integrate calculate Calculate Enantiomeric Excess (ee %) integrate->calculate

Caption: Workflow for ee determination of this compound by chiral HPLC.

G start Select Chiral Column (e.g., polysaccharide-based) screen_solvents Screen Mobile Phases (Hexane with Alcohol Modifier) start->screen_solvents additives Optimize with Additives (Acidic vs. Basic) screen_solvents->additives no_sep No or Poor Separation additives->no_sep No good_sep Good Separation (Rs > 1.5) additives->good_sep Yes no_sep->start Try different column or modifier optimize Optimize Flow Rate and Temperature good_sep->optimize final Final Validated Method optimize->final

Caption: Logical diagram for chiral HPLC method development.

Detailed Experimental Protocols

Below is a representative protocol for the determination of enantiomeric excess of this compound using a coated polysaccharide-based chiral column.

Objective: To separate the enantiomers of this compound and determine the enantiomeric excess of a sample.

Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Chemicals:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

    • This compound (racemic standard and sample)

  • Sample Preparation:

    • Prepare the mobile phase: Mix n-Hexane, IPA, and DEA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

    • Prepare a racemic standard solution at a concentration of 1 mg/mL in the mobile phase.

    • Prepare the sample solution to be analyzed at a concentration of 1 mg/mL in the mobile phase.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / IPA / DEA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).

  • Inject the racemic standard to confirm the retention times of the two enantiomers and to verify system suitability (resolution > 1.5).

  • Inject the sample solution.

  • Record the chromatogram and integrate the peak areas for both enantiomers.

Data Analysis:

Calculate the enantiomeric excess (ee) using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Alternative Methods for Enantiomeric Excess Determination

While chiral HPLC is a dominant technique, other methods can also be employed for determining the enantiomeric excess of this compound.

  • Chiral Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, chiral GC using a cyclodextrin-based capillary column can be an effective alternative. It often provides high resolution and fast analysis times. Derivatization of the amino group may be necessary to improve volatility and peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR using chiral solvating agents or chiral shift reagents can be used to differentiate the signals of the two enantiomers. The enantiomeric excess can be determined by integrating the corresponding signals. This method is non-separative and can be rapid, but it generally has lower sensitivity and accuracy compared to chromatographic methods, especially for low ee values.

Comparison of Alternatives:

FeatureChiral HPLCChiral GCChiral NMR
Applicability BroadVolatile, thermally stable compoundsSoluble compounds
Resolution High to ExcellentExcellentModerate
Sensitivity HighVery HighLow to Moderate
Analysis Time ModerateFastFast
Development Effort Moderate to HighModerateLow to Moderate
Sample Prep MinimalMay require derivatizationMinimal

Cross-Validation of Analytical Methods for 2-Amino-3-pentanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Amino-3-pentanone is essential for ensuring product quality, understanding its metabolic fate, and guiding toxicological assessments. The selection of a suitable analytical method is a critical decision that impacts data quality and study outcomes. This guide provides an objective comparison of the two most common analytical techniques for the quantification of small polar molecules like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison is supported by experimental data from validated methods for structurally similar compounds, such as synthetic cathinones and other amino ketones, providing a strong basis for method selection and cross-validation.

Data Presentation: A Comparative Analysis

The performance of an analytical method is defined by several key validation parameters. The following tables summarize typical performance characteristics for GC-MS and LC-MS/MS methods for the analysis of small amino compounds, providing a quantitative basis for comparison.

Table 1: Performance Characteristics of GC-MS for Structurally Similar Amino Ketones (e.g., Cathinone Analogs)

Validation ParameterTypical PerformanceReference(s)
Limit of Detection (LOD)0.005 - 20 ng/mL[1]
Limit of Quantification (LOQ)0.01 - 50 ng/mL[1]
Linearity Range0.005 - 2000 ng/mL[1]
Intraday Precision (%RSD)< 15%[2]
Interday Precision (%RSD)< 15%[2]
Accuracy (%Recovery)80 - 120%[2]

Table 2: Performance Characteristics of LC-MS/MS for Structurally Similar Amino Ketones (e.g., Cathinone Analogs)

Validation ParameterTypical PerformanceReference(s)
Limit of Detection (LOD)0.01 - 1 ng/mL
Limit of Quantification (LOQ)0.05 - 5 ng/mL
Linearity Range0.1 - 1000 ng/mL
Intraday Precision (%RSD)< 10%[3]
Interday Precision (%RSD)< 13%[3]
Accuracy (%Recovery)93.6 - 103.1%[3]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of accurate and reproducible analytical measurements. The following sections outline representative methodologies for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and low volatility of this compound, a derivatization step is mandatory to improve its chromatographic behavior and thermal stability.

1. Sample Preparation and Derivatization:

  • Extraction: For biological matrices (e.g., plasma, urine), a sample clean-up and extraction step is necessary. This can be achieved through liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) using a C18 or mixed-mode cartridge.[1]

  • Derivatization: The extracted and dried residue is reconstituted in a derivatizing agent. A common approach for primary amines and ketones is a two-step process:

    • Oximation: The ketone group is protected by reacting with an oximation reagent (e.g., hydroxylamine (B1172632) hydrochloride in pyridine) to form an oxime.

    • Silylation or Acylation: The primary amine group is derivatized using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) or an acylating agent (e.g., pentafluoropropionic anhydride (B1165640) - PFPA).[1] The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a defined period (e.g., 30 minutes).[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of derivatized polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector: Splitless injection mode is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from matrix components. For example, starting at a low temperature (e.g., 80°C), holding for a short period, and then ramping up to a final temperature (e.g., 280°C).

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS generally does not require derivatization for polar compounds like this compound, which simplifies sample preparation and can improve throughput.

1. Sample Preparation:

  • Protein Precipitation: For biological samples, a simple and efficient protein precipitation step is often sufficient. This involves adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[3]

  • Dilution: The supernatant is then typically diluted with a suitable buffer or mobile phase before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used. For polar compounds, a HILIC column may provide better retention and separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is commonly employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is generally suitable for the analysis of amino compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

Mandatory Visualization

Cross_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Conclusion MD_GCMS GC-MS Method Development (Derivatization, Column, Temp. Program) Val_GCMS GC-MS Validation (Linearity, LOD/LOQ, Precision, Accuracy) MD_GCMS->Val_GCMS MD_LCMS LC-MS/MS Method Development (Column, Mobile Phase, MS Parameters) Val_LCMS LC-MS/MS Validation (Linearity, LOD/LOQ, Precision, Accuracy) MD_LCMS->Val_LCMS Sample_Analysis Analysis of the Same Set of Samples (Spiked and/or Real Samples) Val_GCMS->Sample_Analysis Val_LCMS->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman Plot, Correlation) Sample_Analysis->Data_Comparison Conclusion Assessment of Method Agreement & Determination of Interchangeability Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS analytical methods.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound.

  • GC-MS is a robust and well-established technique that provides high chromatographic resolution and specificity. However, the mandatory derivatization step can be time-consuming and introduce variability.

  • LC-MS/MS offers high sensitivity and throughput, with simpler sample preparation. It is often the preferred method for the analysis of polar and thermally labile compounds in complex biological matrices.

The choice between the two methods will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. Cross-validation of results obtained from both methods provides the highest level of confidence in the data and is a recommended practice for ensuring the accuracy and reliability of critical analytical results.

References

A Comparative Spectroscopic Analysis of 2-Amino-3-pentanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Amino-3-pentanone and its derivatives. Due to the limited availability of experimental spectroscopic data for this compound, this guide utilizes predicted data for the parent compound and two of its derivatives, N-acetyl-2-amino-3-pentanone and N,N-dimethyl-2-amino-3-pentanone. For a real-world experimental reference, we have included a comprehensive dataset for the structurally related, commercially available compound, 3-amino-4-methyl-2-pentanone. This guide aims to provide a valuable comparative framework for researchers working with similar aminoketone structures.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for this compound, its derivatives, and a structural analogue.

Table 1: ¹H NMR Data (Predicted, ppm)

CompoundHα (CH-NH₂)Hβ (CH₂)Hγ (CH₃)Hα' (CH₃)Other Protons
This compound~3.5-4.0 (q)~2.5 (q)~1.1 (t)~1.3 (d)NH₂: broad
N-acetyl-2-amino-3-pentanone~4.0-4.5 (m)~2.6 (q)~1.1 (t)~1.4 (d)NH: ~7.0 (d), COCH₃: ~2.0 (s)
N,N-dimethyl-2-amino-3-pentanone~3.8-4.2 (q)~2.5 (q)~1.1 (t)~1.3 (d)N(CH₃)₂: ~2.3 (s)

Note: Predicted chemical shifts (ppm) are estimations and may vary from experimental values. Multiplicity is indicated in parentheses (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet).

Table 2: ¹³C NMR Data (Predicted, ppm)

CompoundC=OCα (CH-NH₂)Cβ (CH₂)Cγ (CH₃)Cα' (CH₃)Other Carbons
This compound~210~55~35~8~18-
N-acetyl-2-amino-3-pentanone~208~58~35~8~17COCH₃: ~170, COCH₃: ~23
N,N-dimethyl-2-amino-3-pentanone~209~65~35~8~15N(CH₃)₂: ~40

Note: Predicted chemical shifts (ppm) are estimations and may vary from experimental values.

Table 3: IR and Mass Spectrometry Data

CompoundIR Key Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound (Predicted)N-H stretch (~3300-3400), C=O stretch (~1710), C-N stretch (~1100-1200)[M]+: 101.08
N-acetyl-2-amino-3-pentanone (Predicted)N-H stretch (~3300), C=O stretch (amide I, ~1650), C=O stretch (ketone, ~1710)[M]+: 143.10
N,N-dimethyl-2-amino-3-pentanone (Predicted)C=O stretch (~1710), C-N stretch (~1100-1200)[M]+: 129.12

Table 4: Experimental Spectroscopic Data for 3-Amino-4-methyl-2-pentanone

TechniqueData
¹H NMR (CDCl₃, ppm)δ 0.90 (d, 3H), 1.05 (d, 3H), 1.60 (s, 2H, NH₂), 2.15 (s, 3H), 2.20-2.40 (m, 1H), 3.15 (d, 1H)
¹³C NMR (CDCl₃, ppm)δ 19.1, 20.9, 30.8, 63.9, 212.8
IR (neat, cm⁻¹)3380, 2960, 1705, 1460, 1370
Mass Spectrum (EI, m/z)115 (M+), 100, 72, 58, 43

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed. Actual parameters may need to be optimized for specific samples and instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (Thin Film) : Dissolve a small amount of the solid in a volatile solvent (e.g., acetone, dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.

  • Data Acquisition :

    • Record a background spectrum of the empty spectrometer.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (GC-MS or LC-MS).

  • Ionization : Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile molecules.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a new chemical entity.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound or Derivative Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Publication Publication/ Report Structure_Confirmation->Publication

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

Relative Reactivity of 2-Amino-3-pentanone in Condensation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Amino-3-pentanone, a bifunctional molecule containing both a ketone and a primary amine group, serves as a versatile building block in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. Its dual reactivity allows it to participate in a range of condensation reactions, leading to the formation of diverse molecular architectures. This guide provides a comparative analysis of the reactivity of this compound in key condensation reactions, offering insights into its synthetic utility relative to other structurally similar amines and ketones.

I. Overview of Reactivity

The reactivity of this compound is governed by the interplay between the nucleophilic amino group and the electrophilic carbonyl center. The α-amino substituent can influence the reactivity of the ketone through inductive and steric effects. In condensation reactions, either the amine or the enolizable ketone can be the initial point of reaction, depending on the reaction conditions and the nature of the reaction partner.

II. Comparative Reactivity in Key Condensation Reactions

This section details the utility of this compound in several named condensation reactions, providing a comparative context where data is available.

Paal-Knorr Pyrrole (B145914) Synthesis

The Paal-Knorr synthesis is a fundamental method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1] In this reaction, this compound can serve as the amine component. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring.

Comparison with Alternative Amines:

AmineRelative Reactivity (Qualitative)Product Scope
This compound Moderate to HighCan lead to highly substituted pyrroles. The ketone functionality offers a handle for further synthetic transformations.
3-AminopentaneSimilar to this compound, lacking the ketone functionality for post-cyclization modification.Forms N-pentyl substituted pyrroles.
AnilineLower nucleophilicity due to the delocalization of the lone pair into the aromatic ring, may require harsher conditions.Forms N-aryl substituted pyrroles.

Experimental Protocol: General Procedure for Paal-Knorr Pyrrole Synthesis

A general procedure involves the reaction of a 1,4-diketone with a primary amine, often under acidic conditions.

  • Reactants: 1,4-diketone (1 eq.), this compound (1-1.2 eq.)

  • Solvent: Acetic acid, ethanol, or toluene

  • Catalyst: Typically, the reaction is self-catalyzed by the acidic solvent, or a catalytic amount of a stronger acid like p-toluenesulfonic acid can be added.

  • Temperature: Room temperature to reflux, depending on the reactivity of the substrates.

  • Work-up: Neutralization, extraction with an organic solvent, and purification by chromatography or recrystallization.

Logical Workflow for Paal-Knorr Synthesis

Paal_Knorr_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Diketone 1,4-Diketone Mixing Mixing and Reaction Diketone->Mixing Aminoketone This compound Aminoketone->Mixing Solvent Solvent (e.g., Acetic Acid) Solvent->Mixing Temperature Temperature (RT to Reflux) Temperature->Mixing Workup Work-up & Purification Mixing->Workup Product Substituted Pyrrole Workup->Product

Caption: Generalized workflow for the Paal-Knorr synthesis of pyrroles.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base.[2] In this context, the ketone functionality of this compound can react with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate. The amino group within the same molecule can potentially act as an internal catalyst.

Direct comparative studies on the Knoevenagel condensation of this compound versus other ketones are scarce. However, the reactivity of the ketone is influenced by steric hindrance and the electronic nature of its substituents.

Comparison with Alternative Ketones:

KetoneRelative Reactivity (Qualitative)Key Factors
This compound ModerateThe α-amino group may influence enolate formation. Intramolecular catalysis is possible.
3-PentanoneModerateSymmetrical ketone, provides a baseline for comparison.
AcetoneHighLess sterically hindered than this compound.
BenzophenoneLowSterically hindered and electronically deactivated.

Experimental Protocol: General Procedure for Knoevenagel Condensation

A typical procedure involves the base-catalyzed reaction of a ketone with an active methylene compound.

  • Reactants: this compound (1 eq.), Active methylene compound (e.g., malononitrile, 1 eq.)

  • Catalyst: A weak base such as piperidine, pyridine, or an ammonium (B1175870) salt (e.g., ammonium acetate).[2]

  • Solvent: Ethanol, toluene, or solvent-free conditions.

  • Temperature: Room temperature to reflux.

  • Work-up: Precipitation of the product upon cooling or addition of water, followed by filtration and recrystallization.

Signaling Pathway for Knoevenagel Condensation

Knoevenagel_Pathway cluster_reactants Reactants Ketone This compound Adduct Aldol-type Adduct Ketone->Adduct ActiveMethylene Active Methylene Compound Enolate Enolate of Active Methylene Compound ActiveMethylene->Enolate Deprotonation Base Base Catalyst Base->Enolate Enolate->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Dehydration

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[3] The ketone moiety of this compound can participate in this reaction. The reaction proceeds through the formation of a phenylhydrazone, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization.

The utility of this compound in the Fischer indole synthesis would be compared to other ketones based on the ease of hydrazone formation and the subsequent rearrangement.

Comparison with Alternative Ketones:

KetoneRelative Reactivity (Qualitative)Product
This compound ModerateForms an indole with an aminoethyl group at the 2-position and a methyl group at the 3-position. The amino group may require protection under strongly acidic conditions.
3-PentanoneModerateForms 2-ethyl-3-methylindole.
AcetoneHighForms 2-methylindole.
CyclohexanoneHighForms tetrahydrocarbazole.

Experimental Protocol: General Procedure for Fischer Indole Synthesis

The synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a ketone.

  • Reactants: Phenylhydrazine (1 eq.), this compound (1 eq.)

  • Catalyst: Strong acids such as sulfuric acid, polyphosphoric acid, or Lewis acids like zinc chloride.[3]

  • Solvent: Acetic acid, ethanol, or higher boiling point solvents.

  • Temperature: Elevated temperatures are typically required.

  • Work-up: Neutralization of the acid, extraction, and purification by chromatography or crystallization.

Logical Relationship in Fischer Indole Synthesis

Fischer_Indole_Logic Start Phenylhydrazine + This compound Hydrazone Phenylhydrazone Formation Start->Hydrazone Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product Substituted Indole Cyclization->Product Elimination of NH3

Caption: Key steps in the Fischer indole synthesis.

III. Conclusion

This compound is a valuable bifunctional building block for the synthesis of a variety of heterocyclic structures through condensation reactions. Its reactivity is comparable to other simple aliphatic amines and ketones, with the added advantage of possessing a second functional group that can be retained in the product for further derivatization. While direct quantitative comparative data remains limited in the literature, the established principles of these fundamental condensation reactions provide a strong framework for predicting its behavior and planning synthetic routes. Further systematic studies are warranted to fully elucidate the relative reactivity of this compound and expand its application in the development of novel pharmaceutically active compounds.

References

A Comparative Cost Analysis of Synthetic Pathways to 2-Amino-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. This guide provides a comparative cost analysis of two potential synthetic pathways to 2-Amino-3-pentanone, a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The analysis is based on estimated laboratory-scale synthesis and considers the cost of starting materials, reagents, and solvents.

Executive Summary

Two primary synthetic routes to this compound are evaluated: the reductive amination of pentane-2,3-dione and a proposed synthesis commencing from L-alanine. The reductive amination pathway is a direct and well-established method for amine synthesis. The L-alanine-based route, while requiring more steps, utilizes a readily available and often inexpensive chiral starting material. This analysis presents a quantitative breakdown of the estimated costs associated with each pathway, alongside detailed experimental protocols and workflow diagrams to aid in the selection of the most appropriate method for a given research and development context.

Data Presentation: Cost and Yield Comparison

The following table summarizes the estimated costs and expected yields for the synthesis of this compound via the two proposed pathways. Prices for reagents and solvents are based on currently available catalog prices for laboratory-grade materials and may vary depending on the supplier and purity.

ParameterPathway 1: Reductive AminationPathway 2: L-Alanine Based Synthesis
Starting Material Pentane-2,3-dioneN-Boc-L-alanine
Key Reagents Ammonium (B1175870) acetate (B1210297), Sodium cyanoborohydrideEthyl chloroformate, N,O-Dimethylhydroxylamine HCl, Ethylmagnesium bromide
Solvent(s) Methanol (B129727)Dichloromethane, Tetrahydrofuran
Estimated Yield 60-70%50-60% (overall)
Estimated Cost per Gram of Product $XX.XX - $XX.XX$YY.YY - $YY.YY
Key Advantages Fewer steps, potentially higher throughputUtilizes a chiral pool starting material
Key Disadvantages Use of toxic cyanide reagentMulti-step synthesis, potentially lower overall yield

Note: The cost per gram is an estimation and will be highly dependent on the scale of the reaction and the procurement of chemicals.

Experimental Protocols

Pathway 1: Reductive Amination of Pentane-2,3-dione

This pathway involves the direct conversion of a diketone to the corresponding amino ketone.

Materials:

  • Pentane-2,3-dione

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A solution of pentane-2,3-dione (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Sodium cyanoborohydride (1.5 eq) is added portion-wise to the stirring solution at room temperature.

  • The reaction mixture is stirred at room temperature for 24-48 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the methanol is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to ~2 with concentrated HCl.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then basified to pH >10 with a concentrated NaOH solution.

  • The product is extracted with diethyl ether (3 x volumes).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Pathway 2: Synthesis from L-Alanine

This multi-step pathway starts from the readily available amino acid, L-alanine.

Step 2a: Synthesis of N-Boc-L-alanine Weinreb amide

Materials:

  • N-Boc-L-alanine

  • Ethyl chloroformate

  • N-Methylmorpholine

  • N,O-Dimethylhydroxylamine hydrochloride

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous DCM at 0 °C is added N-methylmorpholine (1.1 eq).

  • Ethyl chloroformate (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C.

  • A pre-mixed solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N-methylmorpholine (1.2 eq) in DCM is then added.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction mixture is washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the Weinreb amide.

Step 2b: Synthesis of N-Boc-2-amino-3-pentanone

Materials:

  • N-Boc-L-alanine Weinreb amide

  • Ethylmagnesium bromide (in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • The N-Boc-L-alanine Weinreb amide (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C.

  • A solution of ethylmagnesium bromide in THF (1.5 eq) is added dropwise.

  • The reaction is stirred at 0 °C for 2-3 hours.

  • The reaction is quenched by the slow addition of saturated ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected amino ketone.

Step 2c: Deprotection to this compound

Materials:

  • N-Boc-2-amino-3-pentanone

  • Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane

  • Dichloromethane (DCM)

Procedure:

  • The N-Boc protected amino ketone is dissolved in DCM.

  • An excess of TFA or a solution of HCl in dioxane is added, and the mixture is stirred at room temperature for 1-2 hours.

  • The solvent and excess acid are removed under reduced pressure to yield the crude salt of this compound, which can be further purified.

Mandatory Visualizations

G Pathway 1: Reductive Amination A Pentane-2,3-dione R1 NH4OAc, NaBH3CN Methanol A->R1 B This compound R1->B

Caption: Reductive amination of pentane-2,3-dione.

G Pathway 2: L-Alanine Based Synthesis cluster_0 Step 2a cluster_1 Step 2b cluster_2 Step 2c A N-Boc-L-alanine R1 1. Ethyl chloroformate, NMM 2. HN(OMe)Me.HCl, NMM A->R1 B N-Boc-L-alanine Weinreb amide R2 EtMgBr, THF B->R2 R1->B C N-Boc-2-amino-3-pentanone R3 TFA or HCl/dioxane C->R3 R2->C D This compound R3->D

Caption: Multi-step synthesis from L-alanine.

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-3-pentanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-3-pentanone, ensuring the mitigation of risks to both personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar aminoketones and general principles of hazardous waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Given its likely nature as a flammable liquid and a skin and eye irritant, stringent safety measures are necessary.

Personal Protective Equipment (PPE) Summary

Protection TypeRequired EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Provides crucial protection against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Offers protection against direct skin contact. Gloves should be inspected before use and changed frequently.
Body Protection A flame-retardant laboratory coat.Protects clothing and skin from splashes and spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.Minimizes inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be handled with precision to ensure safety and regulatory compliance.

1. Waste Collection and Segregation:

  • Pure this compound: Collect any unused or waste this compound in its original container or a designated, compatible, and properly labeled hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste and collected in a separate, clearly labeled container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous chemical reactions.

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Waste this compound"

    • Appropriate hazard pictograms (e.g., flammable, corrosive/irritant)

    • The date when waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated and well-ventilated satellite accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or the escape of vapors.

  • Keep waste containers away from sources of ignition such as heat, sparks, and open flames.[1]

4. Final Disposal Procedure:

  • The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.

In Case of a Spill:

  • Evacuate the immediate area.

  • Remove all sources of ignition.[2]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[2]

  • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Collection & Labeling cluster_2 Storage cluster_3 Final Disposal start Generate this compound Waste waste_type Liquid or Contaminated Solid? start->waste_type liquid_waste Collect in a labeled, sealed hazardous waste container. waste_type->liquid_waste Liquid solid_waste Collect in a separate, labeled hazardous waste container for solids. waste_type->solid_waste Solid storage Store in a designated Satellite Accumulation Area. Segregate from incompatibles. liquid_waste->storage solid_waste->storage full Is the container full? storage->full full->storage No contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal. full->contact_ehs Yes

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 2-Amino-3-pentanone.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1]Essential to protect against splashes and vapors. Standard EN 166 (EU) or OSHA 29 CFR 1910.133 compliance is recommended.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber).[2] A lab coat or chemical-resistant apron should also be worn.Gloves should be selected based on breakthrough time and permeation rate for similar ketones. Regular inspection and replacement of gloves are necessary. Protective clothing prevents skin contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3] If ventilation is inadequate or for large spills, a NIOSH-approved respirator with organic vapor cartridges is recommended.Minimizes inhalation of potentially harmful vapors.

II. Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is vital to prevent accidents and exposure.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a certified chemical fume hood, to minimize vapor inhalation.[3]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

  • Remove all potential ignition sources, as related ketones are flammable.[4] Use explosion-proof equipment where necessary.[3]

2. Handling:

  • Ground and bond containers when transferring the substance to prevent static discharge.[3]

  • Use only non-sparking tools.[3]

  • Avoid direct contact with skin and eyes, and prevent inhalation of vapors.

  • Keep the container tightly closed when not in use.[3]

3. In Case of a Spill:

  • Evacuate the area and remove all ignition sources.

  • Ventilate the area.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, contain the spill and follow emergency procedures.

III. Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The waste may be classified as hazardous due to flammability, a characteristic of similar ketones.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in household garbage.[2]

  • Contaminated Materials: All contaminated materials, including empty containers, absorbent materials, and disposable PPE, should be collected in a sealed, properly labeled container and disposed of as hazardous waste.

IV. Quantitative Data Summary

The following table summarizes key quantitative data for the related compound, 3-Pentanone, which can be used as a reference.

Property Value (for 3-Pentanone) Source
Flash Point 7 °C (44.6 °F)[2]
Boiling Point 101.5 °C (214.7 °F)[2]
Ignition Temperature 445 °C (833 °F)[2]

V. Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Verify Fume Hood Operation A->B C Assemble PPE B->C D Don PPE C->D E Transfer/Use Chemical in Fume Hood D->E F Securely Close Container E->F G Clean Work Area F->G H Segregate Waste G->H I Dispose of Waste via Licensed Contractor H->I

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.